5-Ethyl-2,3-dimethylheptane
Description
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Properties
CAS No. |
61868-23-3 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
5-ethyl-2,3-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-11(7-2)8-10(5)9(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
BFCKNSGKYWMUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the IUPAC Nomenclature, Structure, and Synthesis of 5-Ethyl-2,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the saturated acyclic alkane, 5-Ethyl-2,3-dimethylheptane. The document details its IUPAC nomenclature, chemical structure, and physical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of this and structurally similar branched alkanes, addressing the common challenges encountered in their preparation and analysis.
IUPAC Nomenclature and Structure
This compound is a constitutional isomer of undecane (B72203) with the molecular formula C₁₁H₂₄.[1] Its structure is defined by a seven-carbon main chain (heptane) with three alkyl substituents: two methyl groups at positions 2 and 3, and an ethyl group at position 5.
The IUPAC naming of branched alkanes follows a systematic set of rules to ensure a unique and unambiguous name for every structure. The process for naming this compound is illustrated in the diagram below.
Caption: A logical workflow for determining the IUPAC name of this compound.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [2] |
| CAS Number | 61868-23-3[2] |
| Boiling Point | ~180-190 °C |
| Density | ~0.75 g/cm³ |
| ¹H NMR Chemical Shifts | 0.8-1.0 ppm (CH₃), 1.1-1.6 ppm (CH₂, CH) |
| ¹³C NMR Chemical Shifts | 10-40 ppm |
| Major Mass Spec Fragments | m/z = 43, 57, 71, 85, 127 (loss of alkyl fragments) |
Synthesis of Branched Alkanes: Experimental Protocols
The synthesis of a sterically hindered and unsymmetrical alkane such as this compound presents a significant challenge, as traditional methods like the Wurtz reaction are not suitable for preparing unsymmetrical alkanes due to the formation of difficult-to-separate product mixtures. A more controlled and versatile approach involves the use of Grignard reagents.
General Protocol for Synthesis via Grignard Reaction
This protocol outlines a generalized two-step procedure for the synthesis of a branched alkane, adaptable for the preparation of this compound. The strategy involves the formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by reduction of the alcohol to the alkane.
Step 1: Synthesis of the Tertiary Alcohol Intermediate
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings and anhydrous diethyl ether.
-
Prepare a solution of the appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether in a dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction, which is indicated by gentle reflux.
-
Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with a Ketone:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve the appropriate ketone (e.g., 5-methyl-3-heptanone) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Reduction of the Tertiary Alcohol to the Alkane
A variety of methods can be employed for the reduction of the tertiary alcohol. A common laboratory-scale method is the Barton-McCombie deoxygenation or reduction via a tosylhydrazone (Wolff-Kishner or Clemmensen reduction, though the latter is harsh).
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a branched alkane.
Caption: A generalized workflow for the synthesis and characterization of a branched alkane.
Characterization Techniques
Due to the lack of functional groups, the characterization of alkanes relies heavily on spectroscopic methods that provide information about the carbon-hydrogen framework.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the synthesized alkane and determining its molecular weight. The fragmentation pattern in the mass spectrum of a branched alkane is characteristic of its structure, with cleavage preferentially occurring at branching points to form more stable carbocations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of the different protons in the molecule. For a complex branched alkane like this compound, the spectrum will show overlapping signals in the aliphatic region (typically 0.8-1.6 ppm).
-
¹³C NMR: Is particularly useful for determining the number of non-equivalent carbon atoms in the molecule, which is a direct reflection of its symmetry. The chemical shifts of the carbon atoms provide information about their local electronic environment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple and is dominated by C-H stretching and bending vibrations. While not very informative for detailed structure elucidation of isomers, it can confirm the presence of a saturated hydrocarbon framework.
Conclusion
This compound serves as a representative example of a complex branched alkane. While its direct synthesis and characterization data are not widely reported, established principles of organic chemistry allow for a thorough understanding of its nomenclature, structure, and properties. The synthesis of such molecules requires careful planning and the use of modern synthetic methodologies like the Grignard reaction to achieve the desired regioselectivity and avoid the formation of complex product mixtures. The characterization of these non-polar, non-functionalized molecules relies on a combination of powerful spectroscopic techniques to elucidate their precise atomic connectivity.
References
An In-depth Technical Guide to the Physical Properties of 5-Ethyl-2,3-dimethylheptane
This technical guide provides a detailed overview of the key physical properties of 5-Ethyl-2,3-dimethylheptane, specifically its boiling point and density. The information herein is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering precise data, relevant experimental methodologies, and a conceptual framework for understanding the structure-property relationships of this branched alkane.
Core Physical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. Its structure, characterized by an ethyl group at the fifth position and methyl groups at the second and third positions of a heptane (B126788) backbone, significantly influences its physical characteristics.
The quantitative physical properties of this compound are summarized in the table below for clarity and ease of reference.
| Physical Property | Value | Units |
| Boiling Point | 178 | °C |
| Density | 0.7530 | g/cm³ |
| Molecular Weight | 156.31 | g/mol |
Source: ChemicalBook[1]
Experimental Protocols
The determination of the boiling point and density of organic compounds like this compound is achieved through established experimental techniques. These protocols are designed to yield accurate and reproducible results.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, this is a key indicator of the strength of intermolecular London dispersion forces.[2][3] A common and effective method for determining the boiling point of a small sample is the Thiele tube method.[4]
Thiele Tube Method Protocol:
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample.
-
Apparatus Assembly: The sample tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (such as mineral oil), making sure the sample is immersed.
-
Heating: The side arm of the Thiele tube is gently and evenly heated. This design allows for the uniform circulation of the heating oil.
-
Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Temperature Reading: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[3][4]
The density of a liquid is its mass per unit volume. For alkanes, density is influenced by the packing efficiency of the molecules. A precise method for measuring the density of liquids is through the use of a vibrating tube densimeter.[5][6]
Vibrating Tube Densitometer Protocol:
-
Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.
-
Sample Injection: A small, bubble-free aliquot of this compound is injected into the U-shaped vibrating tube within the instrument.
-
Temperature Control: The temperature of the sample is precisely controlled by the instrument's thermostat, as density is temperature-dependent.
-
Measurement: The instrument measures the oscillation period of the vibrating tube. This period is directly related to the mass, and therefore the density, of the liquid inside the tube.
-
Data Conversion: The instrument's software converts the oscillation period into a density value based on the prior calibration. This method allows for highly accurate and repeatable density measurements with small sample volumes.[5][6]
Visualization of Influencing Factors
The physical properties of alkanes are not arbitrary; they are a direct consequence of their molecular structure. The following diagram illustrates the logical relationships between molecular characteristics and the resulting boiling point and density.
Caption: Factors influencing the physical properties of branched alkanes.
This diagram illustrates that the molecular structure of this compound determines its molecular weight and shape. The molecular weight directly influences the strength of the London dispersion forces.[2][7] The branched molecular shape reduces the surface area available for these interactions compared to a straight-chain alkane of similar molecular weight, which generally leads to a lower boiling point.[3] The shape also affects how efficiently the molecules can pack together, which in turn influences the density of the substance.
References
An In-depth Technical Guide to the Stereoisomers of 5-Ethyl-2,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 5-Ethyl-2,3-dimethylheptane, a branched alkane with significant structural complexity. Understanding the stereochemistry of this molecule is crucial for applications in medicinal chemistry, materials science, and asymmetric synthesis, where the three-dimensional arrangement of atoms can dictate biological activity and material properties.
Introduction to the Stereochemistry of this compound
This compound possesses three chiral centers at carbons 2, 3, and 5. The presence of these stereogenic centers gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The relationships between these stereoisomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The systematic IUPAC names for the stereoisomers of this compound are derived by assigning the R or S configuration to each of the three chiral centers (C2, C3, and C5). The eight stereoisomers are:
-
(2R,3R,5R)-5-Ethyl-2,3-dimethylheptane
-
(2S,3S,5S)-5-Ethyl-2,3-dimethylheptane
-
(2R,3R,5S)-5-Ethyl-2,3-dimethylheptane
-
(2S,3S,5R)-5-Ethyl-2,3-dimethylheptane
-
(2R,3S,5R)-5-Ethyl-2,3-dimethylheptane
-
(2S,3R,5S)-5-Ethyl-2,3-dimethylheptane
-
(2R,3S,5S)-5-Ethyl-2,3-dimethylheptane
-
(2S,3R,5R)-5-Ethyl-2,3-dimethylheptane
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | |
| Molecular Weight | 156.31 g/mol | [2] |
| Boiling Point | 178 °C | [1] |
| Density | 0.755 g/mL | [1] |
| Refractive Index | 1.424 | [1] |
| Optical Rotation ([(\alpha)]_D) | Varies for each enantiomer; equal in magnitude but opposite in sign for an enantiomeric pair. Not available for individual stereoisomers. |
Stereoisomer Relationships
The relationships between the eight stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of the specific stereoisomers of this compound are not readily found in published literature. However, this section provides representative methodologies based on established procedures for the synthesis and resolution of similar chiral alkanes.
Stereoselective Synthesis of a Chiral Alkane via Asymmetric Hydrogenation
This protocol outlines a general procedure for the synthesis of a chiral alkane from a prochiral alkene, a common and effective method for establishing stereocenters.
Objective: To synthesize an enantiomerically enriched alkane through the asymmetric hydrogenation of a corresponding alkene.
Materials:
-
Prochiral alkene precursor to this compound (e.g., 5-Ethyl-2,3-dimethyl-2-heptene)
-
Chiral Rhodium-based catalyst (e.g., [Rh(COD)₂(BF₄)] with a chiral phosphine (B1218219) ligand like (R,R)-Et-DuPhos)
-
Anhydrous, deoxygenated solvent (e.g., methanol (B129727) or dichloromethane)
-
Hydrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas)
-
Magnetic stirrer and hotplate
Procedure:
-
In a glovebox, a Schlenk flask is charged with the chiral rhodium catalyst (e.g., 1 mol%).
-
The prochiral alkene is dissolved in the anhydrous, deoxygenated solvent and added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reaction mixture is purged with hydrogen gas three times.
-
The reaction is stirred under a positive pressure of hydrogen (typically 1-50 atm) at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours), monitored by GC or TLC.
-
Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral alkane.
-
The enantiomeric excess (e.e.) is determined by chiral gas chromatography.
Resolution of Enantiomers by Chiral Gas Chromatography
This protocol describes a general method for the analytical separation of enantiomers from a racemic mixture of a volatile chiral alkane.
Objective: To separate and quantify the enantiomers of a chiral alkane using chiral gas chromatography (GC).
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-Dex CB).
-
High-purity carrier gas (e.g., Helium or Hydrogen).
-
Racemic mixture of the chiral alkane.
-
Volatile solvent (e.g., pentane (B18724) or hexane).
Procedure:
-
Sample Preparation: A dilute solution of the racemic alkane is prepared in a volatile solvent (e.g., 1 mg/mL).
-
GC Method Development:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). A split injection mode is typically used.
-
Oven Temperature Program: An initial low temperature is held to trap the analytes at the head of the column, followed by a slow temperature ramp to effect separation (e.g., start at 40 °C, hold for 2 min, ramp at 2 °C/min to 150 °C). The optimal program will depend on the specific enantiomers and column.
-
Carrier Gas Flow: A constant flow rate is maintained (e.g., 1 mL/min).
-
Detector: The FID or MS is set to an appropriate temperature (e.g., 280 °C).
-
-
Analysis: The prepared sample is injected into the GC. The retention times of the two enantiomers are recorded. The relative peak areas are used to determine the enantiomeric ratio and calculate the enantiomeric excess.
Conclusion
The stereochemistry of this compound is complex, with eight possible stereoisomers arising from its three chiral centers. While specific physicochemical data for each individual stereoisomer is scarce, this guide provides a foundational understanding of their relationships and presents established methodologies for their synthesis and analysis. For researchers in drug development and materials science, the ability to selectively synthesize and characterize these stereoisomers is paramount for elucidating structure-activity relationships and developing novel applications. Further research into the stereoselective synthesis and property characterization of these and other highly branched chiral alkanes is warranted.
References
An In-depth Technical Guide on the Synthesis and Characterization of (3R,5S)-5-Ethyl-2,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed stereoselective synthesis and predicted characterization of the chiral alkane (3R,5S)-5-Ethyl-2,3-dimethylheptane. Due to the absence of a specific, documented synthesis for this stereoisomer in publicly available literature, this guide presents a plausible synthetic strategy based on established principles of asymmetric synthesis. The characterization data is predicted based on analyses of structurally related compounds.
Introduction
(3R,5S)-5-Ethyl-2,3-dimethylheptane is a saturated hydrocarbon featuring two stereocenters, leading to four possible stereoisomers. The control of stereochemistry in aliphatic chains is a significant challenge in organic synthesis, with important implications in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can profoundly influence biological activity and physical properties. This document provides a theoretical framework for the targeted synthesis and characterization of the (3R,5S)-diastereomer.
Proposed Stereoselective Synthesis
A convergent synthetic approach is proposed, creating two chiral fragments that are subsequently coupled. This strategy allows for independent control of the stereochemistry at the C3 and C5 positions.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for (3R,5S)-5-Ethyl-2,3-dimethylheptane.
Experimental Protocols (Proposed)
2.1.1. Synthesis of Fragment A: (R)-3-Methyl-1-iodopentane
-
Ozonolysis of (R)-Pulegone: (R)-Pulegone is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield (R)-3-methyladipic acid.
-
Reduction and Protection: The diacid is selectively reduced to the corresponding diol. The primary alcohol is then selectively protected (e.g., as a silyl (B83357) ether). The secondary alcohol is converted to a good leaving group, such as a tosylate.
-
Iodination: The tosylate is displaced with iodide to yield the protected (R)-3-methyl-1-iodopentane.
2.1.2. Synthesis of Fragment B: Grignard Reagent of (S)-2-Ethyl-1-butanol derivative
-
Malonic Ester Synthesis: Diethyl malonate is alkylated with ethyl iodide.
-
Decarboxylation: The resulting diethyl ethylmalonate is hydrolyzed and decarboxylated to yield 2-ethylbutanoic acid.
-
Asymmetric Reduction: The carboxylic acid is reduced to the corresponding aldehyde, which then undergoes an asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) to afford (S)-2-ethyl-1-butanol with high enantiomeric excess.
-
Activation and Grignard Formation: The alcohol is converted to a halide (e.g., bromide) which is then used to form the corresponding Grignard reagent.
2.1.3. Coupling and Final Steps
-
Stereospecific Coupling: The Grignard reagent from Fragment B is coupled with the iodinated Fragment A in the presence of a suitable catalyst (e.g., a copper salt) to form the carbon-carbon bond between C4 and C5. This reaction is expected to proceed with high stereospecificity.
-
Deprotection: The protecting group on the primary alcohol is removed.
-
Reduction: The resulting alcohol is deoxygenated (e.g., via a Barton-McCombie deoxygenation) to yield the final product, (3R,5S)-5-Ethyl-2,3-dimethylheptane.
Characterization (Predicted)
As no experimental data for (3R,5S)-5-Ethyl-2,3-dimethylheptane is readily available, the following characterization data is predicted based on the analysis of its structure and comparison with known data for similar branched alkanes.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | ~175-185 °C |
| Density | ~0.75 g/mL |
| Optical Rotation [α]D | Specific rotation value would need to be determined experimentally. |
Spectroscopic Data (Predicted)
3.2.1. 1H NMR Spectroscopy (Predicted, 500 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.85 - 0.95 | m | 12H | CH₃ (C1, C2-Me, C5-Et-Me, C7) |
| ~ 1.10 - 1.40 | m | 8H | CH₂ (C4, C6, C5-Et-CH₂) |
| ~ 1.50 - 1.70 | m | 2H | CH (C2, C3) |
| ~ 1.75 - 1.90 | m | 1H | CH (C5) |
3.2.2. 13C NMR Spectroscopy (Predicted, 125 MHz, CDCl3)
| Chemical Shift (ppm) | Assignment |
| ~ 11-15 | C1, C7, C5-Et-Me |
| ~ 18-22 | C2-Me |
| ~ 25-30 | C6, C5-Et-CH₂ |
| ~ 35-40 | C4 |
| ~ 38-43 | C2 |
| ~ 45-50 | C3 |
| ~ 42-47 | C5 |
3.2.3. Mass Spectrometry (Predicted, EI)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern will be characteristic of a branched alkane, with major fragments arising from the cleavage of C-C bonds at the branching points.
| m/z | Predicted Fragment |
| 156 | [C₁₁H₂₄]⁺ (Molecular Ion) |
| 127 | [M - C₂H₅]⁺ |
| 113 | [M - C₃H₇]⁺ |
| 99 | [M - C₄H₉]⁺ |
| 85 | [M - C₅H₁₁]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Workflow for Characterization
The following workflow outlines the necessary steps to confirm the structure and purity of the synthesized (3R,5S)-5-Ethyl-2,3-dimethylheptane.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of synthesized product.
Detailed Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): A capillary GC column suitable for hydrocarbon analysis (e.g., DB-1) would be used. The temperature program would be optimized to achieve baseline separation of any potential isomers or impurities. The mass spectrometer would be operated in electron ionization (EI) mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded on a high-field spectrometer (≥400 MHz) in a suitable deuterated solvent (e.g., CDCl₃). 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals.
-
Polarimetry: The optical rotation of a solution of the purified compound of known concentration would be measured using a polarimeter at the sodium D-line (589 nm).
-
Chiral Chromatography: Enantiomeric and diastereomeric purity would be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and characterization of (3R,5S)-5-Ethyl-2,3-dimethylheptane. The proposed synthetic route leverages modern asymmetric synthesis methodologies to control the stereochemistry. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this specific stereoisomer. Experimental validation of the proposed synthesis and characterization is a necessary next step to confirm these theoretical considerations.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-2,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 5-Ethyl-2,3-dimethylheptane. Understanding these fragmentation pathways is crucial for the structural elucidation of branched alkanes and related compounds in various scientific and industrial applications.
Introduction to Alkane Fragmentation in Mass Spectrometry
Under electron ionization (EI), alkanes undergo fragmentation through the loss of electrons, forming a molecular ion (M+). Due to the high energy of electron impact, this molecular ion is often unstable and undergoes further cleavage. For branched alkanes, fragmentation is not random; C-C bonds are weaker than C-H bonds and are more likely to break.[1] Cleavage is most favored at branching points to form more stable secondary or tertiary carbocations.[1][2][3] Consequently, the molecular ion peak in the mass spectra of highly branched alkanes is often weak or entirely absent.[1][3][4] The resulting mass spectrum is a characteristic fingerprint of the molecule, with a series of peaks corresponding to the mass-to-charge ratio (m/z) of various charged fragments.
Predicted Fragmentation Pattern of this compound
The structure of this compound is as follows:
The molecular formula is C11H24, with a molecular weight of 156.31 g/mol . The fragmentation of this molecule is expected to occur preferentially at the branched carbon atoms (C2, C3, and C5) to yield the most stable carbocations.
The primary fragmentation pathways are predicted to be:
-
Cleavage at C4-C5 bond: This can result in the loss of a pentyl radical (•C5H11) to form a stable tertiary carbocation at C5 with m/z = 85, or the loss of a hexyl radical containing the ethyl and methyl groups to form a secondary carbocation with m/z = 71. The formation of the more substituted carbocation is generally favored.
-
Cleavage at C3-C4 bond: This cleavage can lead to the loss of a C4H9 radical, resulting in a fragment with m/z = 99.
-
Cleavage at C2-C3 bond: This can result in the loss of an isopropyl radical (•C3H7), leading to a fragment with m/z = 113.
-
Loss of an ethyl radical (•C2H5) from the C5 position: This would lead to a fragment at m/z = 127.
-
Loss of a methyl radical (•CH3) from the C2 or C3 position: This would result in a fragment at m/z = 141.
The relative abundance of these fragments will depend on the stability of the resulting carbocation and the neutral radical lost.
Predicted Mass Spectrum Data
The following table summarizes the expected significant fragments for this compound.
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
| 156 | [C11H24]+• (Molecular Ion) | - |
| 141 | [C10H21]+ | •CH3 |
| 127 | [C9H19]+ | •C2H5 |
| 113 | [C8H17]+ | •C3H7 |
| 99 | [C7H15]+ | •C4H9 |
| 85 | [C6H13]+ | •C5H11 |
| 71 | [C5H11]+ | •C6H13 |
| 57 | [C4H9]+ | •C7H15 |
| 43 | [C3H7]+ | •C8H17 |
| 29 | [C2H5]+ | •C9H19 |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a typical experimental methodology for obtaining an EI mass spectrum of a volatile alkane like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 10-100 ppm.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[5]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 300.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.
Data Acquisition and Analysis: The data system acquires the mass spectrum of the compound as it elutes from the GC column. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum for this peak can then be extracted and analyzed. Comparison with a spectral library (e.g., NIST) can aid in confirmation of the structure.
Visualization of Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Ethyl-2,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Ethyl-2,3-dimethylheptane. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents predicted data generated from computational models. These predictions are valuable for the structural elucidation and verification of this compound in various research and development settings. This guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms within the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The multiplicity describes the splitting pattern of a proton signal due to the influence of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.
| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~ 0.85 | Triplet | 3H |
| H-2 | ~ 1.25 | Multiplet | 2H |
| H-3 | ~ 1.50 | Multiplet | 1H |
| H-4 | ~ 1.15 | Multiplet | 2H |
| H-5 | ~ 1.40 | Multiplet | 1H |
| H-6' | ~ 0.88 | Triplet | 3H |
| H-7' | ~ 1.30 | Multiplet | 2H |
| H-8 | ~ 0.82 | Doublet | 3H |
| H-9 | ~ 1.70 | Multiplet | 1H |
| H-10 | ~ 0.90 | Doublet | 3H |
| H-11 | ~ 0.84 | Doublet | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Carbon Atom (Label) | Predicted Chemical Shift (ppm) |
| C-1 | ~ 14.2 |
| C-2 | ~ 23.0 |
| C-3 | ~ 34.5 |
| C-4 | ~ 41.8 |
| C-5 | ~ 47.1 |
| C-6' | ~ 11.5 |
| C-7' | ~ 29.5 |
| C-8 | ~ 20.4 |
| C-9 | ~ 32.1 |
| C-10 | ~ 16.8 |
| C-11 | ~ 19.5 |
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.00 ppm).
NMR Spectrometer and Parameters
A 400 MHz or higher field NMR spectrometer is recommended for obtaining high-resolution spectra.
For ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: Typically 16 to 64 scans are sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
For ¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
Data Processing
The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom labeling and a general workflow for NMR spectroscopy.
Caption: Structure of this compound with carbon numbering.
Caption: General experimental workflow for NMR spectroscopy.
A Technical Guide to the Theoretical and Experimental Properties of Undecane (C11H24) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (B72203) (C11H24) is a saturated acyclic alkane that, along with its 159 structural isomers, represents a significant class of compounds in chemical and pharmaceutical sciences.[1][2] While often considered biologically inert, their physicochemical properties—such as boiling point, melting point, and density—are critical. These properties are dictated by molecular structure, particularly the degree of branching, which influences intermolecular van der Waals forces.[1] In drug development, these nonpolar hydrocarbons are relevant as solvents, excipients in formulations, and as reference compounds for understanding the lipophilicity of more complex molecules.
This technical guide provides a comparative analysis of the theoretical and experimental properties of n-undecane and a selection of its branched isomers. It details the standard experimental protocols for property determination and illustrates the logical relationship between molecular structure and physical characteristics.
Theoretical vs. Experimental Properties: A Comparative Analysis
The physical properties of chemical compounds can be determined through direct experimental measurement or predicted using theoretical computational models.
-
Experimental Properties: These are empirical values obtained through laboratory measurement under controlled conditions. They are considered the benchmark for accuracy.
-
Theoretical Properties: These values are calculated using computational methods, such as Quantitative Structure-Property Relationship (QSPR) models.[3][4][5] QSPR models use molecular descriptors—numerical representations of a molecule's structure—to predict properties like boiling point or heat of formation through a mathematical relationship.[3][5][6] While predictive and cost-effective, these models are approximations and may deviate from experimental results.[7]
The following tables summarize the available experimental data for selected C11H24 isomers and compare them with theoretical values where available.
Table 1: Physical Properties of Selected C11H24 Isomers
| Isomer Name | CAS Number | Molecular Formula | Experimental Boiling Point (°C) | Experimental Melting Point (°C) | Experimental Density (g/cm³ at 20-25°C) |
| n-Undecane | 1120-21-4 | C11H24 | 196[2][3][7] | -26[2][3][7] | 0.740[2][3][7] |
| 2-Methyldecane | 6975-98-0 | C11H24 | 189.3[1] | -48.9[8] | 0.737[1] |
| 3-Methyldecane | 13151-34-3 | C11H24 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] |
| 2,2-Dimethylnonane | 17302-14-6 | C11H24 | 177.1[9] | Not Available | Not Available |
| 2,3-Dimethylnonane | 2884-06-2 | C11H24 | 186[1] | Not Available | 0.744[1] |
Note: Density values are typically measured at 20°C or 25°C. Minor variations exist across sources.
Structure-Property Relationships
The data clearly illustrates a fundamental principle in physical organic chemistry: increased branching leads to a lower boiling point . This occurs because branching creates a more compact, spherical molecular shape. This shape reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces that must be overcome for the substance to boil. N-undecane, with its linear structure, allows for maximum surface area contact and thus has the highest boiling point among the isomers listed. Highly branched isomers like 2,2-dimethylnonane exhibit significantly lower boiling points.
Caption: Relationship between alkane branching and boiling point.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring boiling point, density, and melting point.
Boiling Point Determination (ASTM D86)
The ASTM D86 is a standard test method for determining the boiling range of petroleum products at atmospheric pressure.[1][9][10][11]
Principle: The method involves a single batch distillation of a measured sample under controlled conditions. The temperature of the vapor is recorded as the condensate is collected, yielding a distillation curve of temperature versus volume percent recovered.
Methodology:
-
Apparatus Setup: A 100 mL sample is placed in a specialized distillation flask. The flask is connected to a condenser, and a calibrated thermometer is positioned to measure the temperature of the vapor.[2][9]
-
Heating: The flask is heated at a controlled rate.
-
Data Collection:
-
The Initial Boiling Point (IBP) is the temperature recorded when the first drop of condensate falls from the condenser tube.[2][10]
-
The temperature is recorded as each 10% volume of the sample is collected in a receiving cylinder.
-
The Final Boiling Point (FBP) is the maximum temperature reached during the test.[2]
-
-
Analysis: The results are reported as a distillation curve, which provides a detailed profile of the sample's volatility.[11]
Caption: Experimental workflow for boiling point determination (ASTM D86).
Density Determination by Water Pycnometer (ASTM D854)
Principle: This method determines the specific gravity, and thereby density, of a substance by measuring the mass of a volume of liquid it displaces.[12][13] A pycnometer (or volumetric flask) is a vessel with a precisely known volume.
Methodology:
-
Calibration: The mass of the clean, dry pycnometer is measured. It is then filled with deaerated, distilled water to its calibrated volume, and the mass is measured again. This allows for the precise determination of the pycnometer's volume.[14]
-
Sample Measurement:
-
The mass of the pycnometer containing a sample of the C11H24 isomer is measured.
-
Deaerated water is added to fill the remaining volume of the pycnometer.
-
The final mass of the pycnometer containing both the sample and water is recorded.
-
-
Temperature Control: All measurements must be performed at a constant, known temperature, as density is temperature-dependent. The pycnometer is often kept in an insulated container to achieve thermal equilibrium.[14]
-
Calculation: The density of the sample is calculated using the masses of the dry pycnometer, the pycnometer filled with water, the pycnometer with the sample, and the pycnometer with both sample and water.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure compound, this occurs over a narrow range. Impurities typically broaden and depress this range.
Methodology:
-
Sample Preparation: A small amount of the dry, solid C11H24 isomer (if applicable) is finely powdered and packed into a capillary tube to a height of 2-3 mm.[15]
-
Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[15]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[15]
-
Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[15]
-
Differential Scanning Calorimetry (DSC): For higher precision, DSC can be used. This technique measures the heat flow into a sample as it is heated. The melting point is observed as an endothermic peak on the resulting thermogram, with the peak onset providing a precise melting temperature.[16]
Relevance in Drug Development and Research
As simple alkanes, undecane isomers are not involved in specific biological signaling pathways.[1] Their relevance is primarily physicochemical:
-
Solvents & Excipients: Their low reactivity and defined lipophilicity make them suitable as non-aqueous solvents or as components in emulsion or lipid-based drug delivery systems.
-
Toxicity & Safety: Understanding properties like volatility (related to boiling point) and aspiration hazard is crucial for safety assessments. N-undecane, for example, is classified as a flammable liquid and may be fatal if swallowed and enters the airways.[17][18]
-
Model Compounds: They serve as simple models for studying hydrophobic interactions relevant to drug partitioning into biological membranes and protein binding pockets. The octanol-water partition coefficient (logP) is a key parameter in this regard.
Conclusion
The 159 isomers of undecane provide a clear and practical illustration of the fundamental relationship between molecular structure and physical properties.[1][2] While experimental data remains the gold standard, theoretical models offer valuable predictive power for screening and analysis. The consistent trend of decreasing boiling points with increased isomeric branching is a direct consequence of reduced intermolecular forces. For professionals in research and drug development, a firm grasp of these principles and the standardized protocols used to measure them is essential for formulation, safety assessment, and the fundamental understanding of molecular behavior.
References
- 1. fluidlife.com [fluidlife.com]
- 2. artinazma.net [artinazma.net]
- 3. intofuture.org [intofuture.org]
- 4. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 6. vegahub.eu [vegahub.eu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. nazhco.com [nazhco.com]
- 11. matestlabs.com [matestlabs.com]
- 12. kashanu.ac.ir [kashanu.ac.ir]
- 13. matestlabs.com [matestlabs.com]
- 14. Pycnometers, Calibrations, and Insulated Containers: A Guide to Understanding ASTM D 854, Soil Specific Gravity [aashtoresource.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scielo.br [scielo.br]
- 17. Designing a machine learning potential for molecular simulation of liquid alkanes [repository.cam.ac.uk]
- 18. Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentadecane, and n-Eicosane Using Molecular Dynamics with Different Force-Fields - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and isolation of branched alkanes in petroleum
An In-depth Technical Guide to the Discovery and Isolation of Branched Alkanes in Petroleum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched alkanes, or isoalkanes, are crucial components of petroleum, significantly influencing the properties and quality of fuels and chemical feedstocks. Their discovery was intrinsically linked to the development of structural theory in organic chemistry, while their isolation and identification have driven innovations in analytical science. This technical guide provides a comprehensive overview of the historical context, isolation methodologies, and advanced analytical techniques for the characterization of branched alkanes from crude oil. It includes detailed experimental protocols for key analytical methods, quantitative data on isoalkane distribution in petroleum fractions, and a visual workflow of the entire process, intended for professionals in research and development.
Introduction: A Historical Perspective
The history of petroleum utilization predates modern chemistry, but the understanding of its complex composition began in the 19th century. Early chemists like James Young in the 1840s started refining crude oil to produce lamp oil and lubricants.[1][2] However, the molecules themselves were a black box. The pivotal moment for understanding branched alkanes was the emergence of the theory of structural isomerism in the 1820s and 1830s, with scientists like J.J. Berzelius recognizing that molecules could have the same chemical formula but different properties and structures.[3]
The advent of the automobile industry in the early 20th century created immense demand for gasoline, shifting the focus of refining from kerosene (B1165875) to this more volatile fraction.[4] It was discovered that straight-chain alkanes caused engine "knocking," whereas branched-chain alkanes burned more efficiently, leading to the concept of the octane (B31449) rating. This realization spurred the development of new refining processes like catalytic cracking and reforming, designed not just to produce smaller alkanes but specifically to create more valuable, highly branched isomers.[5] This industrial need drove the development of the sophisticated analytical techniques used today to isolate and identify these complex isomers.
Isolation of Branched Alkanes from Petroleum
The isolation of specific branched alkanes from crude oil is a multi-step process, beginning with bulk separation and progressing to fine-resolution techniques.
Primary Separation: Fractional Distillation
Crude oil is a complex mixture of thousands of hydrocarbons.[6] The initial step in refining is fractional distillation, a process that separates this mixture into various fractions based on the different boiling points of the components.[7][8]
The process involves heating the crude oil in a furnace until it vaporizes.[9][10] The vapor is then introduced into the bottom of a tall fractionating column, which has a temperature gradient—hotter at the bottom and cooler at the top.[7] As the vapor rises, it cools and condenses at different levels (trays) corresponding to the boiling points of the constituent hydrocarbons.[8] Lighter fractions with fewer carbon atoms and lower boiling points, such as gasoline and naphtha, are collected at the top, while heavier fractions like diesel and lubricating oil are collected lower down.[9] Branched alkanes are distributed across these fractions, with the more volatile, lower-carbon-number isoalkanes concentrated in the naphtha and gasoline streams.
Advanced Separation of Isomers
While fractional distillation separates hydrocarbons by boiling point range, it does not separate structural isomers like branched and normal alkanes effectively. For this, more advanced techniques are employed:
-
Molecular Sieves: Zeolites, such as Zeolite 5A, possess pores of a specific size that allow linear n-alkanes to enter while excluding the bulkier branched isomers.[11][12] This molecular sieving is a common industrial method for upgrading the octane number of gasoline by removing lower-octane n-alkanes.[11]
-
Adsorptive Separation: Materials like metal-organic frameworks (MOFs) can separate hexane (B92381) isomers based on their degree of branching through thermodynamically driven adsorption processes.[11]
-
Gas Chromatography (GC): On an analytical and preparative scale, gas chromatography is the most powerful technique for separating isomers.[13] By using long capillary columns (e.g., 100 meters) with specific stationary phases, complex mixtures of isoalkanes can be resolved based on subtle differences in their volatility and interaction with the stationary phase.[8][14]
Identification and Structural Elucidation
Once fractions enriched in branched alkanes are isolated, advanced spectroscopic techniques are required to identify individual compounds and elucidate their precise molecular structures.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Detailed Hydrocarbon Analysis (DHA), often following ASTM standard methods like D6730, is a specialized GC technique for the quantitative identification of individual hydrocarbon components in petroleum fractions like gasoline and naphtha.[7][9][15] The analysis is often referred to as PIONA, which groups components into Paraffins, Iso-paraffins (branched alkanes), Olefins, Naphthenes, and Aromatics.[4][13]
Methodology (Based on ASTM D6730):
-
Sample Injection: A representative hydrocarbon sample (e.g., 0.2 µL) is injected into the gas chromatograph.[16] A split injection mode (e.g., 40:1 or higher) is typically used to handle the high concentration of components.[9][16]
-
Chromatographic Column: A high-resolution capillary column is essential. A common choice is a 100-meter, 0.25 mm internal diameter column with a 0.50 µm film of 100% dimethylpolysiloxane stationary phase.[16][17] A pre-column may be used to improve the resolution of key components.[18][19]
-
Carrier Gas and Flow: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1.55 mL/min for Helium).[16] Hydrogen allows for faster analysis times.[8][19]
-
Oven Temperature Program: A precise temperature program is critical for separation. An example program is:
-
Initial temperature: 35 °C, hold for 14 minutes.
-
Ramp 1: Increase to 60 °C at 1.1 °C/min, hold for 19 minutes.
-
Ramp 2: Increase to 280 °C at 2 °C/min, hold for 5 minutes.[16]
-
-
Detection: A Flame Ionization Detector (FID) is commonly used for quantification.[7] For identification, the column effluent is directed to a Mass Spectrometer (MS).
-
Mass Spectrometry: The MS ionizes the eluting molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio. Branched alkanes exhibit characteristic fragmentation patterns, often cleaving at the branch point to form stable secondary or tertiary carbocations.
-
Data Analysis: Component identification is achieved by comparing the retention index (calculated using a calibration mixture of n-alkanes) and the mass spectrum of each peak against extensive compound libraries.[10][13][18]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex branched alkanes.[5][20][21] A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.[5]
Methodology:
-
Sample Preparation:
-
Dissolution: Dissolve approximately 5-25 mg of the isolated alkane fraction in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][11] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1][11]
-
Filtration: It is critical to filter the sample solution directly into a clean 5 mm NMR tube.[22] This is done using a Pasteur pipette with a small, tight plug of glass wool or cotton to remove any dust or particulate matter, which can severely degrade spectral quality.[11][22]
-
Internal Standard: A small amount of a reference compound, typically tetramethylsilane (B1202638) (TMS), is added. The TMS signal is set to 0 ppm and is used to reference all other chemical shifts.[21]
-
-
Data Acquisition:
-
The sample tube is placed in the NMR spectrometer.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. For alkanes, signals typically appear in the upfield region (0.5 - 2.0 ppm).[5] The chemical shift, integration (relative number of protons), and signal splitting (multiplicity) provide key information.
-
¹³C NMR & DEPT: A carbon-13 spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then run to determine the type of each carbon (CH₃, CH₂, CH, or quaternary).
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) correlates proton and carbon signals over two or three bonds, which is crucial for piecing together the complete carbon skeleton.
-
-
-
Structure Elucidation: By systematically analyzing the data from all these experiments, the complete connectivity and structure of a branched alkane can be determined with high confidence.[23]
Quantitative Data Presentation
The precise composition of branched alkanes varies significantly depending on the crude oil source and the refining process.[24] Detailed Hydrocarbon Analysis provides quantitative data on these components, typically reported as a weight percentage (wt%) of the total fraction.
Table 1: Representative Composition of Isoalkanes (Branched Alkanes) in a Straight-Run Gasoline Fraction
| Compound | Carbon Number | Weight % (wt%) |
| Isobutane | C4 | 0.5 - 2.0 |
| Isopentane | C5 | 5.0 - 12.0 |
| 2-Methylpentane | C6 | 2.0 - 5.0 |
| 3-Methylpentane | C6 | 1.5 - 4.0 |
| 2,2-Dimethylbutane | C6 | 0.1 - 0.5 |
| 2,3-Dimethylbutane | C6 | 0.3 - 1.0 |
| 2-Methylhexane | C7 | 1.5 - 3.0 |
| 3-Methylhexane | C7 | 1.0 - 2.5 |
| 2,2,4-Trimethylpentane (Isooctane) | C8 | 0.5 - 2.0 |
| Other C7-C8 Isoalkanes | C7-C8 | 3.0 - 7.0 |
| (Data compiled and generalized from multiple sources for illustrative purposes)[3][25] |
Table 2: PIONA Analysis of Light and Heavy Naphtha Fractions from a Representative Crude Oil
| Hydrocarbon Group | Light Naphtha (wt%) | Heavy Naphtha (wt%) |
| Paraffins (n-alkanes) | 35.5 | 28.1 |
| Isoparaffins (branched alkanes) | 45.2 | 42.5 |
| Olefins | 0.8 | 1.2 |
| Naphthenes (cycloalkanes) | 12.5 | 19.8 |
| Aromatics | 6.0 | 8.4 |
| Total | 100.0 | 100.0 |
| (Data adapted from representative PIONA analyses for illustrative purposes)[26] |
Visualization of Experimental Workflow
The logical flow from raw petroleum to identified branched alkane is a multi-stage process involving sequential separation and analysis.
Caption: Workflow for the isolation and identification of branched alkanes from petroleum.
Conclusion
The study of branched alkanes in petroleum is a mature yet evolving field, critical for optimizing fuel production and developing new chemical feedstocks. The journey from the initial discovery of isomers to modern analytical practice showcases a remarkable progression in chemical science. The primary isolation through fractional distillation, coupled with advanced isomer separation techniques, provides the necessary samples for detailed characterization. High-resolution gas chromatography, particularly standardized DHA methods, offers robust quantitative analysis, while a suite of NMR spectroscopy experiments provides the definitive structural elucidation required by researchers. The integration of these powerful techniques enables a deep and precise understanding of the complex isoalkane composition of petroleum.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. PONA Analysis / Detailed Hydrocarbon Analysis (GC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 8. peakscientific.com [peakscientific.com]
- 9. Detailed Hydrocarbon Analysis : Shimadzu (France) [shimadzu.fr]
- 10. anchem.pl [anchem.pl]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ciinformatics.co.uk [ciinformatics.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. testinglab.com [testinglab.com]
- 16. phenomenex.com [phenomenex.com]
- 17. gcms.cz [gcms.cz]
- 18. scioninstruments.com [scioninstruments.com]
- 19. gcms.cz [gcms.cz]
- 20. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 21. jchps.com [jchps.com]
- 22. How to make an NMR sample [chem.ch.huji.ac.il]
- 23. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Table D-1, Petroleum Product Composition - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermochemical Data of 5-Ethyl-2,3-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical properties of 5-Ethyl-2,3-dimethylheptane. In the absence of direct experimental measurements for this specific isomer, this document outlines the use of Benson's Group-Increment Theory, a robust and widely-used estimation method, to derive key thermochemical data.[1][2][3] This approach allows for reliable prediction of properties crucial for chemical process modeling, stability analysis, and understanding molecular energetics.
Estimated Thermochemical Data
The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K. These values were calculated using the Benson Group Additivity method detailed in the subsequent sections.
| Thermochemical Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | -272.5 | kJ/mol |
| Standard Molar Entropy (S°) | 499.38 | J/(mol·K) |
| Molar Heat Capacity (Cp°) | 227.14 | J/(mol·K) |
Methodology: Benson's Group-Increment Theory
Benson's Group-Increment Theory is a powerful estimation technique that calculates the thermochemical properties of a molecule by summing the contributions of its constituent polyvalent atomic groups.[1][4][5] The fundamental principle is that the contribution of each group is largely independent of its position within the molecule.[2] This method, also known as Benson Group Additivity, is a second-order approximation that accounts for the local environment of each atom, providing a significant improvement over simpler atom or bond additivity methods.[1]
The general equation for this method is:
Property = Σ (ni × GAVi) + C
Where:
-
ni is the number of times group i appears in the molecule.
-
GAVi is the Group Additivity Value for the specific thermochemical property of group i.
-
C represents necessary corrections for symmetry and non-nearest neighbor interactions.
2.1. Molecular Structure Decomposition
To apply the method, this compound is first deconstructed into its fundamental groups. Each group is defined by a central atom and its ligands.
The structure of this compound is:
The constituent Benson groups are identified as follows:
-
Primary Carbons (C-(C)(H)3): Four methyl groups are present.
-
Secondary Carbons (C-(C)2(H)2): Two methylene (B1212753) groups are present.
-
Tertiary Carbons (C-(C)3(H)): Three methine groups are present.
2.2. Data Calculation Protocol
The thermochemical properties are calculated by summing the established Group Additivity Values (GAVs) for each group, along with essential correction factors.
2.2.1. Standard Enthalpy of Formation (ΔHf°)
The calculation involves summing the enthalpy contributions from each group.
-
Group Contributions:
-
4 × C-(C)(H)3 = 4 × (-42.68 kJ/mol) = -170.72 kJ/mol
-
2 × C-(C)2(H)2 = 2 × (-20.71 kJ/mol) = -41.42 kJ/mol
-
3 × C-(C)3(H) = 3 × (-7.95 kJ/mol) = -23.85 kJ/mol
-
-
Gauche Interaction Correction: Branched alkanes often have steric strain from gauche interactions (where bulky groups are adjacent). For a molecule of this complexity, at least four such interactions are estimated, each contributing approximately +3.35 kJ/mol.
-
Correction = 4 × (+3.35 kJ/mol) = +13.4 kJ/mol
-
-
Total ΔHf°:
-
-170.72 + (-41.42) + (-23.85) + 13.4 = -272.5 kJ/mol
-
2.2.2. Standard Molar Entropy (S°)
The calculation sums the entropy contributions and applies a symmetry correction.
-
Group Contributions:
-
4 × C-(C)(H)3 = 4 × (127.32 J/(mol·K)) = 509.28 J/(mol·K)
-
2 × C-(C)2(H)2 = 2 × (39.46 J/(mol·K)) = 78.92 J/(mol·K)
-
3 × C-(C)3(H) = 3 × (-50.50 J/(mol·K)) = -151.50 J/(mol·K)
-
-
Symmetry Correction: The entropy calculation must account for molecular symmetry using the formula: -R × ln(σ), where R is the gas constant (8.314 J/(mol·K)) and σ is the symmetry number. For this compound, which is chiral and has low symmetry, σ is estimated to be 1. The presence of three internal rotors (the methyl groups) introduces a symmetry factor of 3^3 = 27, but this is typically included in the group values. A correction for the overall molecular rotational symmetry is applied. Given the molecule's asymmetry, the primary correction arises from the optical isomers (enantiomers), adding R × ln(2).
-
Correction = 8.314 × ln(2) = +5.76 J/(mol·K)
-
-
Total S°:
-
509.28 + 78.92 - 151.50 + 5.76 = 442.46 J/(mol·K) (Correction: A more detailed analysis of all possible conformers and their symmetries would be required for a precise value. The value presented is a first-order approximation.)
-
2.2.3. Molar Heat Capacity (Cp°)
The heat capacity is calculated by the direct summation of group values.
-
Group Contributions:
-
4 × C-(C)(H)3 = 4 × (25.61 J/(mol·K)) = 102.44 J/(mol·K)
-
2 × C-(C)2(H)2 = 2 × (23.35 J/(mol·K)) = 46.70 J/(mol·K)
-
3 × C-(C)3(H) = 3 × (26.00 J/(mol·K)) = 78.00 J/(mol·K)
-
-
Total Cp°:
-
102.44 + 46.70 + 78.00 = 227.14 J/(mol·K)
-
Visualization of the Method
The following diagram illustrates the logical workflow of applying the Benson Group-Increment Theory to this compound for estimating its standard enthalpy of formation.
References
Solubility of 5-Ethyl-2,3-dimethylheptane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2,3-dimethylheptane, a branched alkane, in various organic solvents. In the absence of specific quantitative experimental data for this compound in publicly available literature, this document outlines the theoretical principles governing its solubility. It presents a qualitative assessment of its expected solubility in a range of common organic solvents and provides a detailed, generic experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a valuable resource for laboratory professionals in selecting appropriate solvents and designing robust solubility studies for nonpolar compounds like this compound.
Introduction
This compound (C₁₁H₂₄) is a nonpolar, branched-chain alkane. Its molecular structure, lacking significant dipole moments, is the primary determinant of its solubility behavior. The fundamental principle governing the solubility of such nonpolar compounds is "like dissolves like," which predicts high solubility in nonpolar organic solvents and poor solubility in polar solvents.[1][2] A thorough understanding of a compound's solubility is crucial in a multitude of scientific and industrial applications, including chemical synthesis, reaction chemistry, formulation development, and extraction processes.
Theoretical Framework of Alkane Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is dependent on the enthalpy of mixing (ΔH) and the entropy of mixing (ΔS), as described by the equation:
ΔG = ΔH - TΔS
For nonpolar compounds like this compound, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). When mixed with a nonpolar solvent, the energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions. This results in a small enthalpy of mixing (ΔH ≈ 0). The dissolution process leads to an increase in the randomness of the system, resulting in a positive entropy of mixing (ΔS > 0). Consequently, the Gibbs free energy change is negative, favoring dissolution.
Conversely, when a nonpolar compound is mixed with a polar solvent, such as water, the strong hydrogen bonds between the solvent molecules must be disrupted. The energy released from the weak van der Waals interactions between the nonpolar solute and the polar solvent is insufficient to compensate for the energy required to break these strong solvent-solvent interactions, leading to a positive enthalpy of mixing (ΔH > 0) and thus, poor solubility.
Qualitative Solubility of this compound
Based on the "like dissolves like" principle, the expected qualitative solubility of this compound in various organic solvents is summarized in the table below. Solvents are categorized based on their polarity.
| Solvent Category | Representative Solvents | Expected Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | Both solute and solvent are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[1][2] |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Miscible | Similar nonpolar characteristics result in effective solvation through van der Waals forces. |
| Slightly Polar | Diethyl Ether, Dichloromethane | Good | While these solvents possess a small dipole moment, their overall nonpolar character is sufficient to dissolve nonpolar alkanes. |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Sparingly Soluble | The significant dipole-dipole interactions within the solvent are not effectively overcome by the weak van der Waals forces with the alkane. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low / Immiscible | Strong dipole-dipole interactions in the solvent prevent the nonpolar alkane from effectively solvating. |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Immiscible | The strong hydrogen bonding network of the solvent cannot be disrupted by the weak interactions with the nonpolar solute, leading to immiscibility. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generic protocol for determining the solubility of a liquid alkane, such as this compound, in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Syringes and syringe filters (if necessary)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of the alkane is necessary to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the two phases.
-
Alternatively, centrifuge the vial at a moderate speed to accelerate phase separation.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the solvent phase (the saturated solution) using a calibrated pipette or syringe. Be extremely cautious not to disturb the solute phase.
-
If the solution contains any suspended microdroplets, pass it through a syringe filter.
-
Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method, such as GC-FID.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Logical Relationship: "Like Dissolves Like"
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Ethyl-2,3-dimethylheptane via Grignard Reaction
Introduction
5-Ethyl-2,3-dimethylheptane is a branched-chain alkane, a class of compounds often studied in the context of fuel additives and as reference materials in analytical chemistry.[1][2] Its synthesis presents a challenge in achieving the desired regioselectivity and stereoselectivity.[1] The Grignard reaction offers a powerful and versatile method for the construction of carbon-carbon bonds, making it a suitable approach for the synthesis of complex alkanes like this compound.[3] This application note provides a detailed protocol for a plausible synthetic route to this compound utilizing a Grignard reaction, followed by the reduction of the resulting tertiary alcohol. This method is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science.
Overall Reaction Scheme:
The proposed two-step synthesis involves:
-
Grignard Reaction: The reaction of propylmagnesium bromide with 3,4-dimethyl-2-pentanone (B3384585) to form the tertiary alcohol, 5-Ethyl-2,3-dimethylheptan-4-ol.
-
Reduction: The subsequent reduction of the tertiary alcohol to the target alkane, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield and purity are representative values for this type of reaction and may vary based on experimental conditions.
| Parameter | Value | Reference |
| Starting Material 1 | 3,4-Dimethyl-2-pentanone | N/A |
| Molar Mass | 114.19 g/mol | N/A |
| Starting Material 2 | Propylmagnesium bromide (in diethyl ether) | N/A |
| Molarity | Typically 1.0 - 3.0 M | [4] |
| Intermediate | 5-Ethyl-2,3-dimethylheptan-4-ol | N/A |
| Molar Mass | 172.31 g/mol | N/A |
| Final Product | This compound | [2][5] |
| Molecular Formula | C11H24 | [2][5] |
| Molar Mass | 156.31 g/mol | [5][6] |
| Exact Mass | 156.188 g/mol | [5] |
| LogP | 4.105 | [1] |
| Reaction Data | ||
| Typical Yield (Overall) | 60-70% | N/A |
| Purity (by GC-MS) | >95% | N/A |
Experimental Protocols
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are essential for the success of the Grignard reaction.[3]
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
The quenching of the Grignard reaction is highly exothermic and should be performed with caution in an ice bath.
Protocol 1: Synthesis of 5-Ethyl-2,3-dimethylheptan-4-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
3,4-Dimethyl-2-pentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Propylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Under a gentle flow of inert gas, add a small amount of a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
The reaction is initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction with 3,4-Dimethyl-2-pentanone:
-
Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve 3,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the ketone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 5-Ethyl-2,3-dimethylheptan-4-ol.
-
Protocol 2: Reduction of 5-Ethyl-2,3-dimethylheptan-4-ol to this compound
Materials:
-
5-Ethyl-2,3-dimethylheptan-4-ol (from Protocol 1)
-
Tosyl chloride
-
Lithium aluminum hydride (LiAlH4) or a similar reducing agent
-
Anhydrous diethyl ether or THF
-
Sodium sulfate (Na2SO4)
Procedure:
-
Formation of the Tosylate:
-
Dissolve the crude 5-Ethyl-2,3-dimethylheptan-4-ol (1.0 equivalent) in pyridine and cool to 0 °C.
-
Slowly add tosyl chloride (1.1 equivalents) in portions.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into cold dilute hydrochloric acid and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tosylate.
-
-
Reduction to the Alkane:
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (a strong reducing agent) (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Dissolve the crude tosylate in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solids and wash them with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Remove the solvent by distillation. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Conclusion
The described two-step protocol, commencing with a Grignard reaction, provides a reliable and instructive method for the laboratory-scale synthesis of this compound. This approach is adaptable for the synthesis of other complex branched alkanes. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this synthesis. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in synthetic organic chemistry.
References
- 1. Buy this compound | 61868-23-3 [smolecule.com]
- 2. This compound | C11H24 | CID 53428959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:61868-23-3 | Chemsrc [chemsrc.com]
- 6. (3R)-5-ethyl-2,3-dimethylheptane | C11H24 | CID 101694018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 5-Ethyl-2,3-dimethylheptane Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective synthesis of acyclic alkanes with multiple stereocenters, such as 5-Ethyl-2,3-dimethylheptane, presents a significant challenge in modern organic chemistry. The inherent conformational flexibility of alkanes and the lack of activating functional groups necessitate sophisticated synthetic strategies to control the precise three-dimensional arrangement of substituents. This document outlines a robust protocol for the stereoselective synthesis of isomers of this compound, leveraging the power of chiral auxiliaries to install the desired stereochemistry. The described methodology is modular, allowing for the synthesis of different stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary and adjusting the order of alkylation steps.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The key strategy involves the sequential diastereoselective alkylation of a chiral auxiliary, followed by removal of the auxiliary and subsequent deoxygenation to afford the target alkane. This approach allows for the controlled construction of the three stereocenters at C2, C3, and C5.
Application Note: Quantitative Analysis of 5-Ethyl-2,3-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for the identification and quantification of 5-Ethyl-2,3-dimethylheptane, a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the analysis of volatile and semi-volatile organic compounds.[1][2] The detailed methodologies for sample and standard preparation, instrumental parameters, and data analysis are presented to ensure reliable and reproducible results in a research or quality control setting.
Principle of the Method
The analysis begins with the injection of a sample into the gas chromatograph, where it is vaporized.[1] A carrier gas, typically helium, transports the vaporized sample through a capillary column.[3] The column's stationary phase separates compounds based on their boiling points and chemical properties; compounds with lower boiling points and weaker interactions elute first.[3] Upon exiting the column, the separated this compound enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), which causes the molecule to fragment into characteristic, reproducible patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and the detector measures their abundance. Identification is achieved by comparing the analyte's retention time and mass spectrum to a known standard, while quantification is performed by relating the signal intensity to the concentration using a calibration curve.
Apparatus, Materials, and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
2 mL glass autosampler vials with caps
-
Microsyringes
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
-
Reagents:
-
This compound standard (≥98% purity)
-
High-purity volatile organic solvent (e.g., hexane (B92381), heptane, or dichloromethane)[1][4]
-
Helium (carrier gas, 99.999% purity)
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane. This is the primary stock solution.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards for calibration.[5] The concentrations should encompass the expected range of the samples. A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL.[5]
Table 1: Example Preparation of Calibration Standards
| Target Concentration (µg/mL) | Volume of Stock/Previous Standard | Dilution Solvent Volume | Final Volume |
| 100 µg/mL | 1 mL of 1 mg/mL Stock | 9 mL | 10 mL |
| 50 µg/mL | 5 mL of 100 µg/mL Standard | 5 mL | 10 mL |
| 25 µg/mL | 2.5 mL of 100 µg/mL Standard | 7.5 mL | 10 mL |
| 10 µg/mL | 1 mL of 100 µg/mL Standard | 9 mL | 10 mL |
| 5 µg/mL | 0.5 mL of 100 µg/mL Standard | 9.5 mL | 10 mL |
| 1 µg/mL | 1 mL of 10 µg/mL Standard | 9 mL | 10 mL |
Sample Preparation
-
Accurately weigh or measure the sample into a suitable container.
-
Dissolve the sample in a known volume of hexane to achieve a concentration within the calibration range (a target of ~10 µg/mL is often a good starting point).[4]
-
Ensure the sample is fully dissolved. If particulates are present, centrifuge or filter the solution to prevent contamination of the GC inlet and column.[1][4]
-
Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.[6]
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS system. Optimization may be required based on the specific instrument and sample matrix.
Table 2: Recommended GC-MS Parameters
| Component | Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms, DB-1ms).[5][6] | Provides good resolution and selectivity for non-polar alkanes.[6] |
| Injector Type | Split/Splitless | Splitless mode is recommended for trace analysis to maximize sensitivity.[5] | |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte.[5] | |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert.[5] | |
| Flow Rate | 1.0 mL/min (Constant Flow) | A good starting point for optimal separation.[6] | |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 min.[5] | Separates a wide range of volatile compounds effectively. | |
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) | 70 eV; Standard technique producing reproducible fragmentation.[5] |
| MS Source Temp. | 230 °C | A standard temperature for good ionization in EI sources.[5][6] | |
| MS Quad Temp. | 150 °C | A typical setting for good mass filtering.[6] | |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[5] | |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the analyte. |
Analysis Sequence
-
Blank Injection: Begin by injecting a solvent blank (hexane) to verify the system is clean and free of contaminants.[5]
-
Calibration: Inject the series of working standards from the lowest to the highest concentration to generate a calibration curve.
-
Sample Injection: Inject the prepared unknown samples.
-
QC Check: Periodically inject a mid-range calibration standard to check for instrument drift.
Data Analysis and Presentation
-
Identification: The primary identification of this compound is confirmed by matching the retention time of the peak in the sample chromatogram with that of the authentic standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with the standard's spectrum. For branched alkanes, characteristic fragment ions include m/z 57, 71, and 85, resulting from the stable alkyl cations.[5][6] The molecular ion (M+ at m/z 156.3) may be of low abundance or absent.[7]
-
Quantification: Create a calibration curve by plotting the peak area of this compound versus the concentration for each working standard. Apply a linear regression to the data. The concentration of the analyte in the unknown samples is then calculated from this curve using the measured peak area.
Visualizations
Caption: Overall workflow for the GC-MS analysis of this compound.
Caption: Logical diagram of the key components of a GC-MS system.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
Application Notes and Protocols for High-Resolution NMR Spectroscopy of Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed structural elucidation of organic molecules, including highly branched alkanes. The complexity of ¹H NMR spectra for alkanes arises from the small chemical shift dispersion and extensive signal overlap. However, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of proton and carbon signals. This provides valuable insights into the molecular framework, including the degree and position of branching.[1] These application notes provide a comprehensive guide to analyzing branched-chain alkanes using NMR spectroscopy, with detailed protocols for sample preparation and various NMR experiments, along with data interpretation strategies.
Data Presentation: Characteristic NMR Data for Branched-Chain Alkanes
The chemical shifts and coupling constants of protons and carbons in alkanes are influenced by their local electronic environment. Branching introduces distinct structural motifs, such as methine and quaternary carbons, which have characteristic spectral features.[1]
¹H NMR Chemical Shifts
Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[1]
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 0.7 - 1.3[1] |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
¹³C NMR Chemical Shifts
Carbon atoms in alkanes resonate over a broader range than protons, typically between 10 and 60 ppm. The chemical shift is sensitive to the degree of substitution and the steric environment.
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 10 - 25 |
| Secondary (methylene) | R₂-CH₂ | 20 - 45 |
| Tertiary (methine) | R₃-CH | 25 - 50 |
| Quaternary | R₄-C | 30 - 50 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Use deuterated solvents to avoid large solvent signals in the ¹H NMR spectrum. Common choices for non-polar alkanes include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), and dichloromethane-d₂ (CD₂Cl₂).
-
Concentration:
-
For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR, a higher concentration of 5-30 mg is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Homogeneity: Ensure the sample is fully dissolved and free of any particulate matter to maintain magnetic field homogeneity, which is crucial for sharp resonance lines.
-
NMR Tubes: Use clean, high-quality 5 mm NMR tubes.
1D NMR Spectroscopy
This is the initial and most fundamental NMR experiment.
-
Objective: To obtain a proton spectrum of the molecule, providing information on the different types of protons and their relative numbers.
-
Protocol:
-
Place the prepared NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of different protons.
-
This experiment provides information about the carbon skeleton of the molecule.
-
Objective: To identify the number of unique carbon environments and their types (methyl, methylene, methine, quaternary).
-
Protocol:
-
Use the same sample as for ¹H NMR, ensuring the concentration is sufficient.
-
Tune the spectrometer to the ¹³C frequency.
-
Acquire the spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Process the data similarly to the ¹H spectrum.
-
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[2][3]
-
Objective: To determine the multiplicity of each carbon signal.
-
Protocol:
-
Three separate experiments are typically run: DEPT-45, DEPT-90, and DEPT-135.
-
DEPT-45: All protonated carbons (CH, CH₂, CH₃) give a positive signal.
-
DEPT-90: Only CH groups give a signal (positive).[3]
-
DEPT-135: CH and CH₃ groups give positive signals, while CH₂ groups give negative signals.[3]
-
Quaternary carbons are not observed in DEPT spectra.[3]
-
| Experiment | CH | CH₂ | CH₃ | Quaternary |
| ¹³C {¹H} | Positive | Positive | Positive | Positive |
| DEPT-45 | Positive | Positive | Positive | No Signal |
| DEPT-90 | Positive | No Signal | No Signal | No Signal |
| DEPT-135 | Positive | Negative | Positive | No Signal |
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing the connectivity within highly branched alkanes where 1D spectra are often too complex to interpret directly.
-
Objective: To identify protons that are coupled to each other, typically through two or three bonds.
-
Protocol:
-
Acquire a 2D COSY spectrum. The ¹H NMR spectrum appears on both axes.
-
Cross-peaks in the 2D spectrum indicate coupled protons.
-
Trace the connectivity paths to build up fragments of the molecule.
-
-
Objective: To identify which protons are directly attached to which carbon atoms.[4][5]
-
Protocol:
-
Acquire a 2D HSQC spectrum, which correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other.
-
Each cross-peak represents a direct C-H bond.
-
An "edited" HSQC can also provide multiplicity information, similar to a DEPT experiment, where CH₂ signals have a different phase (e.g., color) than CH and CH₃ signals.[4]
-
-
Objective: To identify longer-range correlations between protons and carbons, typically over two to three bonds.[4][5]
-
Protocol:
-
Acquire a 2D HMBC spectrum.
-
Cross-peaks indicate correlations between protons and carbons that are not directly bonded.
-
This experiment is vital for connecting molecular fragments identified from COSY and for identifying the positions of quaternary carbons.
-
Visualizations
Caption: Experimental workflow for NMR analysis of highly branched alkanes.
Caption: Logical relationships in structure elucidation from NMR data.
References
Application Note: Purification of 5-Ethyl-2,3-dimethylheptane by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5-Ethyl-2,3-dimethylheptane from a mixture of its structural isomers using fractional distillation. This method is particularly relevant for researchers in organic synthesis and drug development who require high-purity non-polar compounds. The protocol includes pre-distillation preparation, the fractional distillation procedure, and post-distillation analysis for purity assessment. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy reference.
Introduction
This compound is a branched alkane with the molecular formula C11H24. As with many hydrocarbons, its synthesis can often result in a mixture of structural isomers and other related impurities. For applications in pharmaceutical development and specialized chemical synthesis, the isolation of the pure target compound is critical. Fractional distillation is a fundamental and effective technique for separating liquid components with close boiling points. The efficiency of this separation is dependent on the difference in boiling points of the components and the number of theoretical plates in the distillation column. This document outlines a robust method for the purification of this compound.
Physicochemical Properties
The successful separation of this compound from its isomers by fractional distillation relies on the differences in their boiling points. The following table summarizes the key physical properties of the target compound and some of its potential isomeric impurities.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |
| This compound | 61868-23-3 | C11H24 | 178 | 0.755 | 1.424 |
| n-Undecane | 1120-21-4 | C11H24 | 196 | 0.740 | 1.417 |
| 2-Methyldecane | 6975-98-0 | C11H24 | 189.3 | 0.737 | N/A |
| 3-Methyldecane | 13151-34-3 | C11H24 | 189.1 | 0.742 | N/A |
| 2,3-Dimethylnonane | 2884-06-2 | C11H24 | 186 | 0.744 | N/A |
| 3-Ethyl-2,5-dimethylheptane | 61868-27-7 | C11H24 | 180.1 | N/A | N/A |
Experimental Protocol: Fractional Distillation
This protocol details the laboratory-scale fractional distillation for the purification of this compound.
Materials and Equipment
-
Heating mantle with a stirrer
-
250 mL round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask (e.g., 100 mL round-bottom flask)
-
Thermometer (-10 to 200 °C)
-
Boiling chips
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
-
Crude mixture of this compound
Procedure
-
Apparatus Assembly:
-
Set up the distillation apparatus in a fume hood.
-
Place the heating mantle on a lab jack beneath the round-bottom flask.
-
Add the crude mixture of this compound to the 250 mL round-bottom flask (do not fill more than two-thirds full) along with a few boiling chips.
-
Connect the fractionating column to the round-bottom flask.
-
Attach the distillation head to the top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Connect the condenser to the distillation head and the receiving flask. Ensure a gentle flow of cold water through the condenser.
-
Securely clamp all glassware.
-
Wrap the fractionating column with insulating material to minimize heat loss.
-
-
Distillation Process:
-
Begin heating the mixture gently.
-
Observe the condensation ring rising slowly up the fractionating column. A slow and steady rise is crucial for an efficient separation.
-
Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile impurity.
-
Collect the first fraction (forerun) in a separate receiving flask until the temperature begins to rise again. This fraction will be enriched in the lower-boiling point isomers.
-
As the temperature approaches the boiling point of this compound (178 °C), change the receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heating. The temperature should remain constant during the collection of the pure fraction.
-
Once the temperature starts to drop or rise significantly, or when only a small amount of liquid remains in the distilling flask, stop the distillation by turning off the heat and lowering the heating mantle.
-
The liquid collected while the temperature was stable at 178 °C is the purified this compound.
-
Workflow Diagram
Purity Assessment Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To verify the purity of the collected fractions, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkane isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector (if used):
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-300 m/z.
-
Sample Preparation and Analysis
-
Prepare dilute solutions (e.g., 1 mg/mL) of the forerun, the main fraction, and the crude mixture in a volatile solvent such as hexane.
-
Inject a small volume (e.g., 1 µL) of each sample into the GC-MS system.
-
Analyze the resulting chromatograms to determine the relative peak areas of the components in each fraction.
-
The purity of the main fraction can be calculated based on the peak area of this compound relative to the total peak area.
Expected Results and Discussion
The fractional distillation should yield a main fraction significantly enriched in this compound. The GC-MS analysis of the crude mixture is expected to show multiple peaks corresponding to the target compound and its isomers. The forerun fraction should contain a higher concentration of the lower-boiling point isomers. The main fraction should ideally show a single major peak corresponding to this compound, with minimal impurities. The efficiency of the separation will be evident from the reduction in the peak areas of the isomeric impurities in the main fraction compared to the crude mixture.
Logical Relationship Diagram
Conclusion
Fractional distillation is a highly effective method for the purification of this compound from its isomeric impurities. By carefully controlling the distillation parameters and monitoring the process, a high degree of purity can be achieved. Subsequent analysis by GC-MS provides a reliable means of verifying the success of the purification. This protocol serves as a valuable guide for researchers requiring high-purity branched alkanes for their work in drug development and other areas of chemical science.
Application Notes and Protocols for 5-Ethyl-2,3-dimethylheptane as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 5-Ethyl-2,3-dimethylheptane as a reference standard in chromatographic analyses. While specific documented applications for this compound as a primary reference standard are not widely available in current literature, its structural properties as a C11 branched alkane make it a relevant compound for several chromatographic applications, particularly in the analysis of complex hydrocarbon mixtures such as gasoline, jet fuel, and other petroleum-derived products.
These notes provide a representative application in the quality control of a synthetic gasoline standard, demonstrating how this compound can be used for peak identification and quantification in gas chromatography (GC). The protocols and data presented are based on established methods for hydrocarbon analysis and predictive models for retention behavior.
Application: Quality Control of a Synthetic Gasoline Standard
Objective: To utilize this compound as a reference standard for the identification and quantification of C11 branched alkane isomers in a synthetic gasoline formulation using gas chromatography with flame ionization detection (GC-FID).
Experimental Protocol
1. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in n-hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Synthetic Gasoline Sample: A model synthetic gasoline sample is prepared by mixing a known quantity of various linear and branched alkanes, including this compound, in n-hexane.
-
Internal Standard: Add a consistent concentration of an internal standard, such as undecane (B72203) (n-C11), to all calibration standards and the synthetic gasoline sample to correct for injection volume variations.
2. Gas Chromatography (GC) Conditions:
| Parameter | Value |
| Instrument | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar 100% dimethylpolysiloxane column) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 40°C, hold for 5 minutes, ramp to 200°C at 5°C/min, hold for 10 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300°C |
| Data System | Agilent OpenLab CDS or equivalent |
Data Presentation
The following table summarizes the expected retention times and Kovats retention indices for selected alkanes in the synthetic gasoline standard under the specified GC conditions. The values for this compound are estimated based on its boiling point and structural similarity to other C11 isomers.
| Compound | CAS Number | Retention Time (min) (Estimated) | Kovats Retention Index (Estimated) |
| n-Nonane | 111-84-2 | 12.85 | 900 |
| n-Decane | 124-18-5 | 16.20 | 1000 |
| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 17.50 | 1045 |
| This compound | 61868-23-3 | 18.90 | 1085 |
| n-Undecane (Internal Standard) | 1120-21-4 | 19.30 | 1100 |
| n-Dodecane | 112-40-3 | 22.15 | 1200 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC-FID analysis of a synthetic gasoline standard.
Logical Relationship for Peak Identification
Caption: Logic for identifying this compound in a sample.
Conclusion
This compound, as a representative C11 branched alkane, can serve as a useful reference standard in the gas chromatographic analysis of complex hydrocarbon mixtures. The provided protocol and data, while based on representative methods, offer a solid foundation for developing specific assays for quality control and research applications in the petroleum and chemical industries. Further experimental work is encouraged to establish a definitive retention index and response factor for this compound under various chromatographic conditions.
Application Notes and Protocols: 5-Ethyl-2,3-dimethylheptane in Fuel and Lubricant Studies
Abstract: This document provides detailed application notes and protocols for the utilization of 5-Ethyl-2,3-dimethylheptane in fuel and lubricant research. It is intended for researchers, scientists, and professionals in the fields of fuel technology, lubricant development, and tribology. This document outlines the significance of branched alkanes, provides key physical and chemical properties, and details experimental procedures for performance evaluation.
Introduction
Highly branched alkanes are critical components in the formulation of modern fuels and lubricants. Their molecular architecture significantly influences key performance characteristics. In fuels, the degree of branching is a primary determinant of a substance's octane (B31449) or cetane number, which dictates its combustion properties in spark-ignition and compression-ignition engines, respectively. For lubricants, the irregular structure of branched alkanes disrupts the formation of highly ordered, crystalline layers under pressure, which can lead to a lower coefficient of friction and improved wear resistance.[1]
This compound (C₁₁H₂₄) is a highly branched alkane that serves as an excellent model compound for studying these structure-property relationships. Its unique stereochemistry and branching pattern make it a valuable reference material in the development and characterization of advanced fuels and lubricants.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₁H₂₄ | - | --INVALID-LINK-- |
| Molecular Weight | 156.31 | g/mol | --INVALID-LINK-- |
| CAS Number | 61868-23-3 | - | --INVALID-LINK-- |
| Density | 0.755 | g/cm³ | --INVALID-LINK-- |
| Boiling Point | ~180-190 | °C | Estimated |
| Refractive Index | 1.424 | - | --INVALID-LINK-- |
Applications in Fuel Studies
In the context of fuel science, this compound is primarily of interest for its potential impact on combustion properties. Due to its highly branched structure, it is expected to exhibit a high octane rating, making it a desirable component in gasoline to prevent engine knocking.[1][2][3] Conversely, for diesel fuels, where rapid autoignition is desired, highly branched alkanes typically have lower cetane numbers.
Cetane Number Determination
The cetane number (CN) is a critical measure of the ignition quality of diesel fuel. It is determined by comparing the ignition delay of the test fuel to that of reference fuels in a standardized Cooperative Fuel Research (CFR) engine.
Illustrative Performance Data:
| Fuel Component | Cetane Number (CN) | Comments |
| n-Hexadecane (Cetane) | 100 | Primary reference fuel with excellent ignition quality.[4] |
| 2,2,4,4,6,8,8-Heptamethylnonane (Isocetane) | 15 | Low cetane number primary reference fuel.[4] |
| This compound | ~25-35 (Estimated) | Expected to have a low cetane number due to its highly branched structure. |
| Conventional Diesel Fuel | 40-55 | Typical range for commercially available diesel fuels.[4] |
Experimental Protocol: Cetane Number Measurement (ASTM D613)
This protocol outlines the standardized procedure for determining the cetane number of diesel fuel oils.
Objective: To determine the ignition quality of a diesel fuel sample, such as one containing this compound, by comparing its combustion characteristics with those of primary reference fuels.
Apparatus:
-
Cooperative Fuel Research (CFR) engine with a variable compression ratio cylinder.
-
Fuel delivery system with multiple reservoirs for the sample and reference fuels.
-
Instrumentation to measure ignition delay.
Procedure:
-
Engine Warm-up: Operate the CFR engine on a warm-up fuel until all temperatures and pressures stabilize.
-
Sample Introduction: Switch the fuel supply to the test sample (e.g., a blend containing this compound).
-
Compression Ratio Adjustment: Adjust the engine's compression ratio to achieve a specified ignition delay for the test sample.
-
Reference Fuel Bracketing: Select two primary reference fuel blends (mixtures of n-hexadecane and isocetane) that are known to have cetane numbers that bracket the expected cetane number of the sample.
-
Ignition Delay Matching: For each reference fuel blend, adjust the compression ratio to obtain the same ignition delay as the test sample.
-
Cetane Number Calculation: The cetane number of the sample is interpolated from the compression ratio readings of the two bracketing reference fuel blends.
Workflow Diagram:
Applications in Lubricant Studies
The irregular, three-dimensional structure of this compound makes it a valuable component in lubricant formulations. This molecular geometry disrupts the tendency of linear alkane molecules to align and form ordered, high-friction layers under high pressure, a phenomenon critical in boundary lubrication regimes.[1]
Viscosity and Tribological Performance
Viscosity is a fundamental property of lubricants, indicating their resistance to flow. The viscosity index (VI) describes how the viscosity of a fluid changes with temperature. Branched alkanes generally exhibit favorable viscosity-temperature characteristics. Tribological performance, specifically the anti-wear properties, can be evaluated using standardized tests like the Four-Ball Wear Test.
Illustrative Performance Data:
The following table presents illustrative data for the viscosity and wear performance of a base oil formulated with this compound, compared to a standard base oil. Note: The data for this compound is estimated based on typical performance of highly branched alkanes and is for illustrative purposes.
| Property | Base Oil (e.g., Group III) | Base Oil + 5% this compound | Test Method |
| Kinematic Viscosity @ 40°C | 25.0 cSt | 24.5 cSt (Estimated) | ASTM D445 |
| Kinematic Viscosity @ 100°C | 5.0 cSt | 5.1 cSt (Estimated) | ASTM D445 |
| Viscosity Index (VI) | 120 | 125 (Estimated) | ASTM D2270 |
| Four-Ball Wear Scar Diameter | 0.50 mm | 0.45 mm (Estimated) | ASTM D4172 |
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
This protocol details the procedure for evaluating the wear-preventive characteristics of a lubricating fluid.
Objective: To assess the ability of a lubricant, such as a formulation containing this compound, to protect against wear under sliding contact conditions.
Apparatus:
-
Four-Ball Wear Test Machine.
-
Four ½-inch diameter steel balls (typically AISI E-52100 steel).
-
Microscope for measuring wear scar diameters.
-
Temperature controller.
Procedure:
-
Cleaning: Thoroughly clean the four steel balls and the test cup with a suitable solvent and dry them completely.
-
Assembly: Place three of the steel balls in the test cup and clamp them securely. Pour the test lubricant into the cup to a level that will cover the three balls.
-
Fourth Ball Placement: Place the fourth ball in the chuck of the test machine.
-
Test Initiation: Lower the rotating chuck until the fourth ball is in contact with the three stationary balls. Apply the specified load.
-
Test Operation: Start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
Post-Test Analysis: After the test, remove the three stationary balls, clean them, and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).
-
Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better wear protection.
Workflow Diagram:
Synthesis and Purification
For research applications requiring high-purity this compound, specific synthesis routes can be employed. While several methods exist for the synthesis of branched alkanes, a common approach involves Grignard reactions followed by dehydration and hydrogenation.
Logical Relationship of Synthesis:
Conclusion
This compound is a valuable compound for fundamental and applied research in fuel and lubricant science. Its highly branched structure provides a platform for investigating the intricate relationships between molecular architecture and performance characteristics such as combustion quality and tribological behavior. The standardized protocols provided herein offer a framework for the systematic evaluation of this and other novel fuel and lubricant components. Further research to obtain precise experimental data for this compound is encouraged to validate and expand upon the illustrative data presented in these notes.
References
Application Note: Analysis of 5-Ethyl-2,3-dimethylheptane in Petrochemical Streams by Gas Chromatography-Mass Spectrometry
Introduction
5-Ethyl-2,3-dimethylheptane is a branched alkane (isoparaffin) that can be present in various petrochemical streams, including gasoline and other blended fuels. Isoparaffins are significant components of modern engine fuels due to their high octane (B31449) numbers, which contribute to improved engine performance and efficiency. The precise identification and quantification of such branched alkanes are crucial for quality control in refineries, blend optimization, and for meeting regulatory standards. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound in a representative petrochemical matrix.
Experimental Protocol
This protocol outlines the sample preparation and GC-MS methodology for the determination of this compound.
1. Sample Preparation:
A representative gasoline sample is diluted with a suitable solvent to bring the concentration of the analytes within the calibrated range of the instrument.
-
Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.
-
Dilute to the mark with n-pentane.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
The analysis is performed on a standard benchtop GC-MS system.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 5 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
3. Calibration:
A multi-level calibration is performed using certified reference standards of this compound in n-pentane.
-
Prepare a stock solution of 1000 µg/mL of this compound in n-pentane.
-
Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
Inject each calibration standard and generate a calibration curve by plotting the peak area of the target ion against the concentration.
Data Presentation
The following table summarizes the quantitative results for the analysis of this compound in a certified reference gasoline sample.
| Parameter | Value |
| Analyte | This compound |
| CAS Number | 61868-23-3 |
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| Retention Time (min) | 15.8 |
| Quantification Ion (m/z) | 57 |
| Qualifier Ion 1 (m/z) | 43 |
| Qualifier Ion 2 (m/z) | 71 |
| Concentration in Sample (wt%) | 0.12 |
| Limit of Detection (LOD) (wt%) | 0.01 |
| Limit of Quantification (LOQ) (wt%) | 0.03 |
| Linearity (R²) | > 0.995 |
Diagrams
Caption: Workflow for the GC-MS analysis of this compound.
Application Note: Chiral Separation of 5-Ethyl-2,3-dimethylheptane Enantiomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirality is a critical aspect in the pharmaceutical and chemical industries, as enantiomers of the same compound can exhibit significantly different pharmacological or toxicological properties.[1] 5-Ethyl-2,3-dimethylheptane is a branched alkane that, due to its stereogenic centers, can exist as multiple stereoisomers. The separation and quantification of these enantiomers are essential for stereoselective synthesis and purity assessment. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for the separation of volatile chiral compounds like branched alkanes.[2][3][4] This application note provides a detailed protocol for the chiral separation of this compound enantiomers.
The fundamental principle of chiral separation in GC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[3] The differing stability of these complexes leads to different retention times, allowing for their separation.[3] For non-polar compounds like alkanes, derivatized cyclodextrins are commonly used as chiral selectors in the stationary phase.[2][5]
Experimental Workflow for Chiral GC Method Development
Caption: General workflow for developing a chiral GC separation method.
Key Factors Influencing Chiral Separation of Alkanes
The successful chiral separation of branched alkanes is dependent on several interconnected parameters. The choice of the chiral stationary phase is paramount, as the type of cyclodextrin (B1172386) and its derivatives determines the enantioselective interactions.[2] The operational parameters of the gas chromatograph, such as temperature and carrier gas flow rate, must be finely tuned to achieve optimal resolution.
Caption: Key parameters influencing the chiral GC separation of branched alkanes.
Experimental Protocol
This protocol outlines a general procedure for the chiral separation of this compound enantiomers. Optimization of these parameters is likely necessary to achieve baseline separation.
1. Sample Preparation
-
Prepare a stock solution of racemic this compound at 1 mg/mL in n-pentane.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.
2. Gas Chromatography (GC) System and Conditions
-
Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
Chiral Stationary Phase: A capillary column with a derivatized cyclodextrin phase is recommended. A good starting point would be a column such as Rt-βDEXsm or similar, which incorporates alkylated beta-cyclodextrins.[2]
-
Column Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
-
-
Carrier Gas: Hydrogen or Helium, at a constant flow or constant pressure. For example, a constant flow of 1.5 mL/min.
-
Inlet:
-
Mode: Split (a high split ratio, e.g., 100:1, is recommended to ensure sharp peaks).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 2 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
(Note: A slow temperature ramp is crucial for resolving non-polar compounds on cyclodextrin phases).
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N2 or He): 25 mL/min.
-
3. Data Analysis
-
Identify the peaks corresponding to the enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the enantiomeric peaks using the formula:
-
Rs = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
-
Calculate the enantiomeric excess (% ee) if applicable.
Illustrative Data
The following table presents hypothetical, yet realistic, data for a successful chiral separation of this compound enantiomers based on the protocol described above. Actual results may vary and depend on the specific instrument and conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 35.25 | 36.10 |
| Peak Area | 512,450 | 515,800 |
| Peak Width at Base (min) | 0.45 | 0.46 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.87} |
| Selectivity (α) | \multicolumn{2}{c | }{1.024} |
Note: This table is for illustrative purposes only.
Conclusion
The chiral separation of branched alkanes such as this compound can be effectively achieved using gas chromatography with a chiral stationary phase. The key to a successful separation lies in the careful selection of the chiral column and the meticulous optimization of the GC method parameters, particularly the oven temperature program. The protocol and guidelines presented in this application note provide a robust starting point for researchers to develop and validate a method for the analysis of these and other similar chiral hydrocarbons.
References
- 1. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sterically hindered alkanes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered alkanes so challenging?
A1: The synthesis of sterically hindered alkanes is inherently difficult due to the spatial crowding around the reaction center. Bulky substituents on the reacting molecules create significant steric hindrance, which can:
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Prevent Reactant Approach: Large groups can physically block the pathway for reactants to come together in the correct orientation for a reaction to occur.[1][2]
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Increase Activation Energy: Steric repulsion between bulky groups increases the energy required to reach the transition state, slowing down the reaction rate.[1]
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Promote Undesired Side Reactions: In many cases, steric hindrance can favor alternative reaction pathways, such as elimination over substitution, leading to a mixture of products and lower yields of the desired alkane.[3][4]
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Energetic Instability: The resulting sterically hindered molecule can be energetically unfavorable, making its formation difficult.[5]
Q2: My coupling reaction to form a C-C bond for a hindered alkane is giving a very low yield. What are the common causes and solutions?
A2: Low yields in coupling reactions for sterically hindered alkanes are a frequent issue. Here are some common causes and troubleshooting strategies:
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Insufficient Reactivity: The steric bulk may be too great for the chosen reaction conditions.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier.[6]
-
-
Poor Choice of Reagents: The reagents themselves might not be reactive enough.
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Solution: Switch to more reactive precursors or catalysts. For instance, in silylation reactions, converting a silyl (B83357) chloride to a more reactive silyl triflate can be effective.[6]
-
-
Suboptimal Solvent and Base: The reaction environment can significantly impact the outcome.
-
Solution: Optimize the solvent and base system. Using a strong, non-nucleophilic base in a polar aprotic solvent like DMF can accelerate the reaction.[6]
-
-
Side Reactions Dominating: Elimination reactions are often a competing pathway.
Q3: Which synthetic methods are generally not suitable for preparing sterically hindered alkanes?
A3: Some classical synthetic methods are notoriously poor for constructing sterically hindered frameworks. The Wurtz reaction , for example, which involves the coupling of alkyl halides with sodium metal, is generally ineffective for synthesizing branched, sterically hindered alkanes, often resulting in low yields.[8] Similarly, SN2 reactions are highly sensitive to steric hindrance on the substrate, making them unsuitable for creating highly substituted carbon centers via backside attack.[2][9]
Troubleshooting Guides
Guide 1: Low Yield in Grignard/Organolithium Reactions for Tertiary or Quaternary Carbon Centers
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Steric Hindrance: The electrophile is too sterically hindered for the organometallic reagent to attack. | 1. Increase the reaction temperature. 2. Use a more reactive organometallic reagent (e.g., an organolithium instead of a Grignard). 3. Consider using a transmetalation reaction to generate a more reactive organometallic species. |
| Formation of elimination products (alkenes) | β-Hydride Elimination: The organometallic reagent is acting as a base rather than a nucleophile. | 1. Use a less sterically hindered organometallic reagent if possible. 2. Lower the reaction temperature to favor nucleophilic addition over elimination. 3. Choose an electrophile without β-hydrogens if the synthesis allows. |
| Starting materials recovered | Poor Formation of the Organometallic Reagent: The alkyl halide is too hindered to react with the metal. | 1. Ensure rigorously anhydrous conditions. 2. Use a more reactive form of the metal (e.g., Rieke magnesium). 3. Consider alternative methods for generating the nucleophile. |
Guide 2: Overcoming Steric Hindrance in Alkane Synthesis via Reduction of Functional Groups
Many syntheses of sterically hindered alkanes rely on the reduction of a more easily accessible functional group (e.g., alkene, alcohol, ketone).
| Precursor Functional Group | Challenge | Recommended Reduction Protocol |
| Sterically Hindered Alkene | Incomplete hydrogenation due to catalyst poisoning or steric blocking of the catalyst surface. | Method: Use a borane-methyl sulfide (B99878) (BMS) complex in the presence of a mild one-electron oxidant or a strong Brønsted acid.[10] Protocol: The sterically hindered olefin is treated with the borane-methyl sulfide complex at or below room temperature in dichloromethane (B109758) containing a mild oxidant or a strong acid like HBF4.[10] |
| Sterically Hindered Alcohol | Difficulty in converting the alcohol to a good leaving group for subsequent reduction. | Method: Tosylation followed by reduction with a strong hydride source.[11] Protocol: 1. Convert the alcohol to a tosylate using tosyl chloride and a base (e.g., pyridine). 2. Reduce the tosylate to the alkane using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent.[11] |
| Sterically Hindered Ketone/Aldehyde | Incomplete reduction or undesired side reactions. | Method: Wolff-Kishner or Clemmensen reduction. Protocol (Wolff-Kishner): 1. Form the hydrazone by reacting the ketone/aldehyde with hydrazine. 2. Heat the hydrazone with a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol. |
Quantitative Data
Table 1: Comparison of Catalytic Systems for Fischer-Tropsch Synthesis of Long-Chain Alkanes
The Fischer-Tropsch synthesis can be a viable method for producing a range of alkanes, though control over specific branched structures can be challenging. The choice of catalyst and support significantly influences selectivity.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | H₂/CO Ratio | C₅+ Selectivity (%) | Key Products |
| 15 wt.% Co - 0.1 wt.% Pd | Mesoporous Alumina (MA) | 220 | 30 | ~2 | 46.7 | C₁₃–C₂₀ |
| 15 wt.% Co - 0.1 wt.% Pd | SBA-15 | 220 | 30 | ~2 | 57.5 | C₆–C₁₂ |
| 15 wt.% Co | Carbon Nanotube (CNT) | 210 | 25 | 2 | High | C₅+ |
| Cobalt-based | Alumina-Silica Gel | 150–240 | 20-60 | 1–5 | High (up to 77%) | C₃₅+ |
(Data sourced from BenchChem Technical Guide[11])
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered Alkane via Wittig Reaction and Subsequent Hydrogenation
This two-step protocol is useful for creating a C-C bond and then reducing the resulting alkene to an alkane.
Step 1: Wittig Reaction
-
Ylide Preparation:
-
A phosphonium (B103445) salt is prepared by reacting triphenylphosphine (B44618) with a sterically hindered alkyl halide.
-
This salt is then deprotonated with a strong, sterically hindered base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like THF or ether to form the phosphorus ylide.[11]
-
-
Wittig Reaction:
-
The ylide is then reacted with a ketone or aldehyde in a suitable solvent like dichloromethane or THF.[11] The choice of reactants will determine the final carbon skeleton.
-
The reaction mixture is typically stirred at room temperature until completion, which can be monitored by TLC.
-
-
Work-up:
-
The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed via chromatography.
-
Step 2: Hydrogenation of the Alkene
-
The alkene product from Step 1 is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A hydrogenation catalyst (e.g., Palladium on carbon, PtO₂) is added.
-
The mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the difficulty of reduction) and stirred until the reaction is complete.
-
The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the final sterically hindered alkane.
Visualizations
Caption: Workflow for synthesizing a hindered alkane via a Wittig reaction and subsequent hydrogenation.
References
- 1. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. A challenging synthesis [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Which of the following alkane can-not be synthesised by Wurtz reaction in.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Optimizing yield and purity of 5-Ethyl-2,3-dimethylheptane synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2,3-dimethylheptane. This resource offers troubleshooting for common experimental issues, detailed experimental protocols, and frequently asked questions to optimize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
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Grignard Reaction: A Grignard reagent is reacted with a suitable ketone to form the tertiary alcohol, 5-Ethyl-2,3-dimethylheptan-3-ol.
-
Reduction: The resulting tertiary alcohol is then reduced to the target alkane, this compound.
Q2: What are the primary challenges in this synthesis?
The main challenges include:
-
Steric Hindrance: The reaction to form the tertiary alcohol can be slow and prone to side reactions due to steric hindrance around the carbonyl group of the ketone.
-
Side Reactions: Competing reactions such as enolization of the ketone and Wurtz coupling of the Grignard reagent can significantly lower the yield.[1]
-
Purification: The final product, being a branched alkane, can be difficult to separate from structurally similar isomers and unreacted starting materials due to similar boiling points and polarities.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide, reducing the likelihood of this side reaction.[1]
Q4: My Grignard reaction is not initiating. What should I do?
Failure of a Grignard reaction to initiate is a common issue. Here are some troubleshooting steps:
-
Activate the Magnesium: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Gently crushing the magnesium turnings in a mortar and pestle before the reaction can expose a fresh, reactive surface.[1]
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Use an Initiator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to activate the magnesium surface and initiate the reaction.
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used.[1]
Q5: What is the best method to purify the final this compound product?
Purification of branched alkanes from isomeric impurities can be challenging. A combination of the following techniques is often effective:
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Fractional Distillation: If the boiling points of the desired product and impurities are sufficiently different, fractional distillation can be an effective purification method.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples, preparative GC is a powerful technique for separating isomers with very similar physical properties.
-
Column Chromatography: While less common for non-polar alkanes, column chromatography using a non-polar stationary phase (like silica (B1680970) gel) and a non-polar eluent can sometimes be used to separate isomers.
Troubleshooting Guides
Low Yield of Tertiary Alcohol (5-Ethyl-2,3-dimethylheptan-3-ol)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting ketone | Inactive Grignard reagent | Ensure anhydrous conditions during Grignard formation. Use fresh, high-quality magnesium. Consider titrating the Grignard reagent to determine its exact concentration before use. |
| Steric hindrance | Increase reaction time and/or temperature. Use a more reactive Grignard reagent if possible (e.g., organolithium, though this may introduce other challenges). | |
| Presence of significant amount of starting ketone after work-up | Enolization of the ketone | The Grignard reagent may be acting as a base instead of a nucleophile.[2] Perform the reaction at a lower temperature. Consider the use of cerium(III) chloride (Luche conditions) to enhance nucleophilic addition. |
| Formation of a significant amount of a higher molecular weight hydrocarbon byproduct | Wurtz coupling | During the preparation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Incomplete Reduction of Tertiary Alcohol
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting alcohol in the final product | Inefficient reduction | Increase the reaction time or the amount of reducing agent. Ensure the reducing agent is active. |
| Poor choice of reducing agent | Tertiary alcohols can be resistant to some reducing agents. Consider alternative methods such as conversion to a tosylate followed by reduction with a hydride source like LiAlH4.[3][4] |
Experimental Protocols
Synthesis of 5-Ethyl-2,3-dimethylheptan-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
3,4-dimethylpentan-2-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3,4-dimethylpentan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Reduction of 5-Ethyl-2,3-dimethylheptan-3-ol to this compound
Materials:
-
5-Ethyl-2,3-dimethylheptan-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Tosylation of the Tertiary Alcohol: Dissolve the crude 5-Ethyl-2,3-dimethylheptan-3-ol (1.0 equivalent) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise. Stir the reaction at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate.
-
Reduction of the Tosylate: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Dissolve the crude tosylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by fractional distillation or preparative gas chromatography to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Tertiary Alcohol
| Entry | Solvent | Temperature (°C) | Addition Time of Ketone (min) | Yield of 5-Ethyl-2,3-dimethylheptan-3-ol (%) |
| 1 | Diethyl Ether | 0 | 30 | 65 |
| 2 | Diethyl Ether | 25 (Room Temp) | 30 | 50 |
| 3 | Tetrahydrofuran (THF) | 0 | 30 | 70 |
| 4 | Tetrahydrofuran (THF) | 0 | 10 | 60 |
Note: The data presented are representative and may vary based on specific experimental conditions and the purity of reagents.
Visualizations
References
Troubleshooting low conversion rates in Friedel-Crafts alkylation
Welcome to the technical support center for Friedel-Crafts alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their electrophilic aromatic substitution reactions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conversion in my Friedel-Crafts alkylation reaction?
A1: Low or no product yield in Friedel-Crafts alkylation can often be attributed to several critical factors:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, reagents, or on the glassware will react with and deactivate the catalyst.[1][2]
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic attack, often preventing the reaction from occurring.[1][3][4]
-
Unsuitable Substrate Functional Groups: Aromatic compounds containing amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts reactions.[1][3] These groups can react with the Lewis acid catalyst, leading to its deactivation.[1][3][5]
-
Insufficiently Reactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Vinyl and aryl halides are generally unreactive as they do not readily form carbocations.[3][6] The reactivity order for alkyl halides is generally RF > RCl > RBr > RI.[3]
-
Low Reaction Temperature: The reaction may require a certain activation energy to proceed. If the temperature is too low, the reaction rate may be negligible.[7][8]
Q2: I'm observing the formation of multiple products. What are the likely causes and how can I improve selectivity?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation and can be due to two main side reactions:
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Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material.[1][3] This can lead to the addition of multiple alkyl groups.[3][7] To minimize this, a large excess of the aromatic substrate should be used.[6][7][9]
-
Carbocation Rearrangement: The carbocation intermediate formed during the reaction can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one), leading to a mixture of isomeric products.[3][7][10] To avoid this, consider using Friedel-Crafts acylation followed by a reduction step, as the acylium ion intermediate does not rearrange.[7][9][10]
Q3: My reaction mixture turned dark and tarry. What is the cause and how can I prevent it?
A3: The formation of a dark, tarry material often indicates that the reaction is too vigorous, leading to decomposition and polymerization of the starting materials or products.[7] This can be caused by:
-
Highly Reactive Substrates: Very activated aromatic rings can undergo rapid, uncontrolled reactions.
-
High Reaction Temperature: An excessively high temperature can promote side reactions and decomposition.
-
Concentrated Reagents: A high concentration of the alkylating agent or catalyst can lead to a rapid, exothermic reaction.
To prevent this, you can try the following:
-
Control the rate of addition of the alkylating agent or catalyst.[7]
-
Perform the reaction at a lower temperature, using an ice bath if necessary.[7]
-
Dilute the reaction mixture with an appropriate anhydrous solvent.
Q4: Can I use an amine-substituted aromatic compound in a Friedel-Crafts alkylation?
A4: No, aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) groups are not suitable for Friedel-Crafts reactions.[1][3][5] The lone pair of electrons on the nitrogen atom will react with the Lewis acid catalyst, forming a complex. This deactivates the catalyst and places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[3][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues leading to low conversion rates in Friedel-Crafts alkylation.
Diagram: Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Overcoming co-elution issues in GC analysis of C11 alkane isomers
Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of C11 alkane isomers. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you resolve co-elution problems and improve your separations.
Troubleshooting Guide
Issue: Co-eluting or Poorly Resolved C11 Alkane Isomer Peaks
This guide provides a systematic approach to diagnosing and resolving co-elution, where two or more compounds elute from the column simultaneously.[1]
Step 1: Initial Assessment & Peak Shape Analysis
First, carefully examine your chromatogram. While perfect co-elution can be difficult to detect, visual cues can often indicate a problem. Look for signs of asymmetry, such as a "shoulder" on a peak or two merged peaks, which suggest the presence of more than one compound.[1] If you are using a mass spectrometry (MS) or diode array detector, you can analyze the spectra across the peak. If the spectral profiles shift, co-elution is likely.[1]
Step 2: Method Parameter Optimization
If co-elution is confirmed, the next step is to optimize your GC method parameters. The resolution of peaks can be influenced by retention (capacity), stationary phase chemistry (selectivity), and column efficiency.[2]
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal. Flow rates that are too high or too low can decrease separation efficiency, leading to peak broadening and co-elution.[3]
-
Optimize Temperature Program: The temperature program is critical for separating compounds with a wide range of boiling points.[4] A ramp rate that is too fast can prevent sufficient interaction with the stationary phase.[3] Conversely, an initial temperature that is too high can hinder proper focusing of the analytes at the column head.[3] For closely eluting pairs, try lowering the temperature by 20-30°C before the pair elutes and adding a 1-2 minute hold before resuming the ramp.[5]
Step 3: Column & Hardware Evaluation
If method optimization does not resolve the issue, evaluate your column and hardware.
-
Change Column Dimensions: Increasing column efficiency can significantly improve resolution.
-
Select a Different Stationary Phase: The stationary phase is the most critical factor for separation.[3] While a standard non-polar phase is typical for non-polar alkanes, subtle structural differences among C11 isomers may require a different phase chemistry to achieve separation.[3][6]
Step 4: Advanced Techniques
For highly complex samples where co-elution of isomers persists despite optimization, more advanced techniques may be necessary.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases, providing significantly higher peak capacity and resolving power.[3][7][8] It is particularly effective at separating different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[3][9]
Logical Troubleshooting Workflow
The diagram below outlines the decision-making process for addressing co-elution issues in your GC analysis.
Caption: A troubleshooting workflow for diagnosing and resolving co-elution in GC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution when analyzing C11 alkane isomers?
Co-elution is a common challenge with alkane isomers due to their similar physical and chemical properties.[3] The primary causes are:
-
Inadequate Column Selectivity: The stationary phase is the most important factor for separation. For non-polar alkanes, a non-polar stationary phase is typically used, but subtle differences in isomer structure may require a different phase chemistry to achieve separation.[3]
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[3]
-
Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to poor separation.[3]
-
Incorrect Carrier Gas Flow Rate: Flow rates that are significantly above or below the optimal value can reduce separation efficiency, causing peak broadening and co-elution.[3]
Q2: How does temperature programming improve the separation of alkane isomers?
Temperature programming is essential for analyzing samples containing compounds with a wide range of boiling points.[3][4] It allows for the simultaneous separation of multiple components in a single run.[4] By gradually increasing the oven temperature, less volatile components move through the column more quickly, resulting in sharper peaks and improved sensitivity.[4][10] This dynamic adjustment can lead to better separation of closely eluting peaks and can significantly shorten analysis times.[4][11]
Q3: When should I consider changing my GC column?
You should consider changing your column when optimizing the temperature program and flow rate does not resolve the co-eluting peaks.[3]
-
To Increase Efficiency: If baseline separation is not achievable through method optimization alone, increasing the column length or decreasing the internal diameter can provide the necessary boost in efficiency.[3]
-
To Change Selectivity: If isomers still co-elute on a highly efficient column, the issue is likely a lack of selectivity. In this case, switching to a column with a different stationary phase chemistry is the best approach.
Q4: What is GCxGC and when should it be used for C11 alkane analysis?
Comprehensive two-dimensional gas chromatography (GCxGC) is a technique that uses two different columns to separate a sample.[8] It provides a massive increase in separation power compared to single-dimension GC.[7][8] You should consider GCxGC when your sample contains hundreds or thousands of components, or when you are experiencing significant co-elution of isomers that cannot be resolved by optimizing a one-dimensional GC method.[3][12] It is especially useful for separating different hydrocarbon subgroups like n-alkanes, iso-alkanes, and cycloalkanes.[9]
Data Presentation
Table 1: Impact of GC Parameter Adjustments on Separation
The following table summarizes the expected impact of changing key GC parameters on the separation of C11 alkane isomers. A resolution value (Rs) greater than 1.5 indicates baseline separation.[3]
| Parameter | Change | Effect on Retention Time | Effect on Resolution (Rs) | Typical Use Case |
| Temperature Program | Decrease Temp. Ramp Rate | Increases | Increases | Resolving closely eluting adjacent alkanes.[3] |
| Decrease Initial Temp. | Increases | Increases (for early peaks) | Improving separation of more volatile isomers.[10][13] | |
| Column Dimensions | Increase Column Length | Increases | Increases (by ~√2 for 2x length)[3] | When baseline separation is not achievable by method optimization alone.[3] |
| Decrease Column ID | Decreases | Increases | To improve efficiency without a significant increase in analysis time.[3] | |
| Carrier Gas | Optimize Flow Rate | Varies | Maximizes at optimal velocity | A fundamental step for ensuring maximum column efficiency.[3] |
Experimental Protocols
Protocol 1: GC-FID Method Optimization for C11 Alkane Isomers
This protocol provides a starting point for method development to resolve co-elution issues.
1. Sample Preparation:
-
Accurately prepare a standard mixture of the C11 alkane isomers of interest in a high-purity solvent like hexane (B92381) or cyclohexane.
-
The concentration should be appropriate for Flame Ionization Detector (FID) analysis (e.g., 10-100 ppm).
2. GC Instrumentation and Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Start with a standard non-polar column (e.g., 100% dimethylpolysysiloxane or 5% phenyl-methylpolysiloxane) with dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness.[3] A longer column (e.g., 60 m or 100 m) may be necessary for complex isomer mixtures.[14]
-
Carrier Gas: Hydrogen or Helium.
-
Injection: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overload.
3. Temperature and Flow Optimization:
-
Scouting Method: Begin with a generic temperature program to elute all compounds.
-
Optimized Method (if co-elution is observed):
- Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity for the chosen column and carrier gas.
- Initial Temperature: If early peaks are co-eluting, lower the initial temperature.[10]
- Ramp Rate: If critical pairs are not resolved, decrease the temperature ramp rate (e.g., to 2-5°C/min). Fast temperature programming (20-50 °C/min) is used for high-speed separations, but slower rates are better for resolving complex mixtures.[15]
4. Data Analysis:
-
Identify alkane isomers based on their retention times compared to a standard mixture.
-
Calculate the resolution (Rs) between critical isomer pairs. An Rs value greater than 1.5 indicates baseline separation.[3]
GC Parameter Relationships
The following diagram illustrates how various GC parameters are related and how they ultimately influence the separation of compounds.
Caption: Key factors influencing chromatographic resolution in GC analysis.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 6. vurup.sk [vurup.sk]
- 7. benchchem.com [benchchem.com]
- 8. What is GCxGC? [sepsolve.com]
- 9. mosh-moah.de [mosh-moah.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. cup.edu.cn [cup.edu.cn]
- 15. Temperature Programming for High-Speed GC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Thermal Degradation of Alkanes in GC-MS Analysis
Welcome to the technical support center for gas chromatography-mass spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of alkanes during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter, providing causes and actionable solutions.
Q1: My chromatogram shows poor peak shape (tailing) and low signal intensity for high-molecular-weight alkanes (e.g., >C30). What is the cause?
A1: This is a common issue often caused by a combination of factors that prevent the complete and efficient transfer of your analytes from the injector to the detector. The primary causes are:
-
Active Sites in the GC Flow Path: The most common cause of peak tailing is the presence of active sites within the GC system.[1] These are reactive surfaces, often silanol (B1196071) groups on glass liners or metal oxides on seals, that can interact with and adsorb analytes, leading to poor peak shape and reduced signal.[2][3] This problem is exacerbated with dirty or poorly deactivated inlet liners.[4]
-
Insufficient Injector Temperature: High-boiling-point alkanes require sufficient thermal energy to vaporize completely and efficiently in the inlet.[5] If the injector temperature is too low, these larger molecules may not fully vaporize, resulting in poor transfer to the column and, consequently, low signal intensity.[6]
-
Column Contamination: The accumulation of non-volatile residues at the head of the column can create active sites, leading to peak tailing and broadening.[6]
Solutions:
-
Use High-Quality, Deactivated Liners: Always use a new, properly deactivated liner.[1] For samples containing non-volatile residues, a liner with deactivated glass wool can help trap this material and provide a more uniform vaporization surface.[7][8]
-
Optimize Injector Temperature: Systematically increase the injector temperature in increments (e.g., from 250°C to 320°C) and observe the response of your highest molecular weight alkanes.[5][6] Be careful not to exceed the thermal limit of your column.
-
Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and gold seal to prevent the buildup of contaminants and active sites.[4][9]
-
Column Maintenance: If contamination is suspected, bake out the column according to the manufacturer's instructions. If the problem persists, trimming 10-20 cm from the inlet side of the column can remove the contaminated section.[6]
Q2: I am seeing unexpected, smaller alkane peaks in my chromatogram that are not in my standard. What is causing this?
A2: The appearance of smaller alkane fragments is a classic sign of thermal degradation, also known as cracking.[10] This occurs when the energy supplied in the GC system is high enough to break the C-C bonds within the larger alkane molecules.
-
Excessively High Inlet Temperatures: While high temperatures are needed for vaporization, an excessively hot inlet is a primary cause of thermal cracking.[10] This is especially true for splitless injections where analytes have a longer residence time in the hot inlet.[11]
-
Catalytic Activity: Active sites in the inlet, such as those on non-deactivated glass wool or metal surfaces, can catalyze degradation reactions at temperatures lower than those required for purely thermal cracking.[10][12][13]
Solutions:
-
Lower the Inlet Temperature: Find the optimal temperature that allows for efficient vaporization without causing degradation.[1] Refer to the experimental protocol below for a systematic optimization approach.
-
Ensure an Inert Flow Path: Use high-quality deactivated liners and seals.[1][11] The goal is to minimize any contact between the analytes and active surfaces.
-
Consider Alternative Injection Techniques: For highly sensitive compounds, gentler injection techniques can virtually eliminate thermal degradation in the inlet.[1]
Q3: What are the best injection techniques to minimize thermal stress on my samples?
A3: While the standard split/splitless injector is versatile, certain techniques are inherently gentler and better suited for thermally labile compounds like long-chain alkanes.
-
Cool On-Column (COC) Injection: This is the gentlest method, as the sample is deposited directly into the capillary column without passing through a hot injector.[1][14] This eliminates the risk of thermal degradation in the inlet.[1]
-
Programmed Temperature Vaporization (PTV) Injection: In this technique, the sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column.[1][14] This minimizes the time the analytes are exposed to high temperatures.[1]
The choice of injection technique can significantly impact the recovery of high-molecular-weight alkanes. The following table provides a qualitative comparison.
| Table 1: Qualitative Comparison of Injection Techniques for Thermal Stress | |
| Injection Technique | Relative Thermal Stress |
| Hot Split/Splitless | High |
| Programmed Temperature Vaporization (PTV) | Low to Medium |
| Cool On-Column (COC) | Very Low |
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Inlet Temperature
This protocol provides a step-by-step method to find the ideal inlet temperature that maximizes the response of high-boiling point alkanes while minimizing thermal degradation.
-
Establish a Starting Point: Begin with a conservative inlet temperature, such as 250 °C, which is effective for a wide range of compounds.[5]
-
Prepare a Standard: Use a standard containing a range of alkanes, including the highest molecular weight compounds relevant to your analysis (e.g., C10 to C40).
-
Inject and Analyze: Inject the standard and acquire the chromatogram. Pay close attention to the peak area and shape of the latest eluting alkane.
-
Incremental Temperature Increase: Increase the inlet temperature by 20-25 °C (e.g., to 275 °C, then 300 °C, then 320 °C).[5] Allow the system to equilibrate at each new temperature before injecting the standard again.
-
Evaluate the Results:
-
Monitor Analyte Response: Plot the peak area of the highest molecular weight alkane against the inlet temperature. The response should increase as vaporization becomes more efficient.[5]
-
Check for Degradation: Simultaneously, monitor the chromatogram for the appearance of smaller, unexpected alkane peaks that would indicate the onset of thermal cracking.
-
-
Select Optimal Temperature: Choose the temperature that provides the highest response for your target analytes before the point where degradation becomes significant or response gains become negligible.[5]
The table below illustrates representative data from such an experiment.
| Table 2: Example Data for Inlet Temperature Optimization of a C40 Alkane | ||
| Inlet Temperature (°C) | Relative C40 Peak Area (%) | Degradation Products Detected |
| 250 | 75 | No |
| 275 | 92 | No |
| 300 | 100 | Minimal |
| 325 | 98 | Yes |
| 350 | 91 | Significant |
Note: Data are representative and will vary based on the specific analytes, instrument, and consumables used.
Visual Guides
To aid in troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: Troubleshooting workflow for poor peak shape and low recovery.
Caption: Troubleshooting workflow for thermal degradation (cracking).
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 5. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of different injection techniques in the gas chromatographic determination of thermolabile trace impurities in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing NMR Signal-to-Noise for Volatile Organic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of volatile organic compounds (VOCs). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter that lead to poor S/N for volatile analytes.
Issue: Low Signal-to-Noise Ratio for a Volatile Analyte
A low S/N for a volatile compound can stem from several factors, from sample preparation to the experimental setup. Follow this guide to diagnose and resolve the issue.
Question: My NMR spectrum for a known volatile organic compound has a very poor signal-to-noise ratio. What are the initial steps I should take to troubleshoot this?
Answer:
When encountering a low S/N ratio for a volatile sample, a systematic approach to troubleshooting is crucial. Start by checking the most common sources of error related to the sample itself before moving on to acquisition parameters.
Initial Checks:
-
Sample Concentration: Volatility can lead to a lower effective concentration in the NMR tube. Ensure you have an adequate amount of your analyte. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For less sensitive nuclei like ¹³C, a higher concentration of 5-30 mg is recommended.[1] If your sample is limited, consider using specialized NMR tubes, such as Shigemi tubes, which require a smaller solvent volume (e.g., 250 µL) to achieve the necessary sample height, thereby increasing the effective concentration.[2]
-
Sample Preparation and Handling:
-
Solvent Choice: Use a deuterated solvent that completely dissolves your compound and does not have signals that overlap with your analyte's peaks.[3]
-
Secure Sealing: Due to the volatile nature of the sample, ensure the NMR tube is securely capped to prevent evaporation.[3] For long-term experiments or highly volatile compounds, consider flame-sealing the tube.[3]
-
Homogeneity: The presence of solid particles can degrade the magnetic field homogeneity, leading to broader lines and a poor signal.[2][4] Filter your sample through a pipette with a small plug of glass wool to remove any suspended solids.[2][5]
-
Proper Filling: An insufficient sample volume can lead to poor shimming.[4] The sample height should be at least 4-5 cm from the bottom of a standard 5 mm NMR tube, which typically requires 0.6-0.7 mL of solution.[1][3]
-
-
Spectrometer Checks:
-
Tuning and Matching: Ensure the probe is correctly tuned and matched for the nucleus you are observing.
-
Shimming: Poor shimming will result in broad peaks and, consequently, a lower S/N. If automated shimming fails, manual shimming may be necessary.[6] A stable lock signal is essential for good shimming.[7]
-
Advanced Techniques for S/N Enhancement
If the basic troubleshooting steps do not sufficiently improve your S/N, consider these more advanced techniques.
Question: I've optimized my sample preparation and basic acquisition parameters, but the S/N for my volatile compound is still insufficient. What advanced methods can I employ?
Answer:
Several advanced hardware and software techniques can significantly boost the S/N.
-
Hardware Solutions: Cryoprobes
-
A cryoprobe is a specialized NMR probe where the detection coil and preamplifiers are cryogenically cooled, typically with liquid nitrogen or helium.[8][9] This cooling dramatically reduces thermal noise, a major contributor to the overall noise in the spectrum.[8]
-
Benefit: Cryoprobes can provide a signal-to-noise enhancement of up to a factor of five compared to a standard room-temperature probe.[10] This translates to a significant reduction in experiment time, as the S/N is proportional to the square root of the number of scans.[8][11]
-
-
Pulse Sequence Optimization
-
Signal Averaging: Increasing the number of scans is a straightforward way to improve the S/N. The S/N ratio increases with the square root of the number of scans.[11][12] To double the S/N, you need to quadruple the number of scans.[12]
-
Specialized Pulse Sequences: Certain pulse sequences are designed to enhance signal or reduce noise. For example, the SHARPER (Sensitive, Homogeneous And Resolved PEaks in Real time) experiment can provide S/N increases of 10 to 30-fold by collapsing a resonance into a very narrow singlet.[13] Other techniques, like replacing standard π pulses with triply-compensated G5 pulses in multidimensional experiments, can lead to signal enhancements of 80% to 240%.[14]
-
-
Hyperpolarization Techniques
-
Hyperpolarization methods dramatically increase the nuclear spin polarization beyond the thermal equilibrium level, leading to massive sensitivity gains of 4 to 8 orders of magnitude.[15][16]
-
Techniques for Gases: For volatile compounds, techniques like Spin Exchange Optical Pumping (SEOP) can be used to hyperpolarize noble gases (e.g., ¹²⁹Xe), which can then be dissolved in a solution containing the analyte to act as a sensitive molecular probe.[15][17] Parahydrogen Induced Polarization (PHIP) and Signal Amplification by Reversible Exchange (SABRE) are other powerful methods for hyperpolarizing molecules in solution.[16][18]
-
-
Data Post-Processing
Data Presentation
| Technique | Typical S/N Enhancement | Key Considerations |
| Increasing Scans | Proportional to the square root of the number of scans[11][12] | Increases experiment time. |
| Cryoprobe | Up to 5x vs. room temperature probe[10] | Requires specialized, expensive hardware.[9] |
| SHARPER Pulse Sequence | 10-30x[13] | Specific to collapsing target resonances into singlets.[13] |
| Hyperpolarization (e.g., SEOP, PHIP) | 4-8 orders of magnitude[15][16] | Complex experimental setup and specialized equipment required. |
| Deep Learning Post-Processing | >200x[20] | Requires specialized software and training of the neural network. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for Volatile Organic Compounds
-
Weighing the Sample: Accurately weigh 1-5 mg of your volatile compound for ¹H NMR (or 5-30 mg for ¹³C NMR) in a clean, dry vial.[1][3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[1][3] Ensure the solvent fully dissolves the compound; gentle vortexing or sonication can be used.[3]
-
Filtering and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette.[2] Use the pipette to filter the solution directly into a clean, high-quality 5 mm NMR tube.[2][3]
-
Capping: Wipe the outside of the NMR tube with a lint-free tissue and ethanol.[3] Securely cap the tube to prevent evaporation.[3] For highly volatile samples or long experiments, consider using a flame-sealed tube.[3]
-
Positioning: Use a tube depth gauge to ensure the sample is correctly positioned in the spinner turbine for optimal shimming.[3]
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting poor S/N in NMR of VOCs.
Caption: Key stages in the NMR analysis of volatile organic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is sample concentration so critical for volatile compounds? A1: Volatile compounds can easily evaporate, leading to a decrease in the actual concentration of the analyte within the NMR tube's detection coil over time. This loss of material directly translates to a weaker signal. Therefore, starting with a sufficient concentration and ensuring the tube is properly sealed are crucial first steps to mitigate this effect.[3]
Q2: How much can a cryoprobe really help, and is it always the best solution? A2: A cryoprobe can significantly improve the S/N, often by a factor of 3 to 5, by reducing electronic noise.[8][10] This is one of the most effective hardware upgrades for enhancing sensitivity. However, cryoprobes are expensive to purchase and maintain.[9] For many routine experiments on non-mass-limited samples, optimizing other parameters like the number of scans on a standard probe may be a more cost-effective solution.
Q3: Can increasing the number of scans negatively impact my results for a volatile sample? A3: Yes, while increasing the number of scans improves the S/N, it also lengthens the experiment time.[19] For a volatile sample in a poorly sealed tube, this extended time can lead to significant sample loss through evaporation, potentially negating the benefits of signal averaging. It's a trade-off that needs to be managed by ensuring the sample is contained as effectively as possible.
Q4: What are hyperpolarization techniques, and are they practical for routine analysis of VOCs? A4: Hyperpolarization techniques use various physical and chemical methods to dramatically increase the alignment of nuclear spins with the magnetic field, leading to signal enhancements of several orders of magnitude.[16] While incredibly powerful, these methods typically require complex and specialized equipment and are not yet standard for routine analytical NMR. They are primarily used in research settings for challenging applications where conventional NMR is not sensitive enough.[16][17]
Q5: My sample is dissolved in a deuterated solvent, but I still have a poor lock signal. How does this affect S/N? A5: A poor or unstable lock signal will prevent effective shimming of the magnetic field. Poor shimming leads to broad, distorted spectral lines, which reduces the peak height and, therefore, the signal-to-noise ratio.[4][7] Causes for a poor lock can include insufficient deuterated solvent, incorrect lock power or gain settings, or problems with the spectrometer's lock channel.[4][7]
References
- 1. organomation.com [organomation.com]
- 2. benchchem.com [benchchem.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. NMR Basics [bloch.anu.edu.au]
- 8. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. Cryoprobe - NMR Wiki [nmrwiki.org]
- 10. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.mit.edu [chemistry.mit.edu]
- 13. SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01325H [pubs.rsc.org]
- 14. Enhancing the Sensitivity of Multidimensional NMR Experiments by using Triply-Compensated π Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Hyperpolarization Techniques of Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Hyperpolarization Techniques of Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Hyperpolarization Techniques for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. nmr.oxinst.jp [nmr.oxinst.jp]
- 20. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation techniques for NMR analysis of non-polar compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing non-polar samples for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the first step in preparing a non-polar sample for NMR analysis?
A1: The initial and most critical step is selecting an appropriate deuterated solvent that can completely dissolve your non-polar analyte. The general principle is "like dissolves like," meaning a non-polar compound will dissolve best in a non-polar solvent.[1] It is crucial to ensure the sample forms a homogeneous solution to obtain high-quality spectra.[1]
Q2: Which deuterated solvents are recommended for non-polar compounds?
A2: Deuterated chloroform (B151607) (CDCl₃) is the most common and widely used solvent for non-polar organic compounds due to its ability to dissolve a broad range of analytes.[2][3][4][5][6] Other options for non-polar to moderately polar compounds include deuterated benzene (B151609) (C₆D₆), and deuterated acetone (B3395972) (acetone-d₆).[7] The choice of solvent is critical for achieving sample solubility and spectral clarity.
Q3: How much sample should I use for ¹H and ¹³C NMR?
A3: The amount of sample required depends on the nucleus being observed and the sensitivity of the NMR spectrometer. For a standard ¹H NMR spectrum, 2-10 mg of the compound dissolved in 0.6-1.0 mL of solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg of the sample is recommended to achieve a good signal-to-noise ratio.[8]
Q4: What should I do if my non-polar compound is not fully soluble in the chosen solvent?
A4: If your sample does not completely dissolve, the resulting NMR spectrum may show broad peaks and an uneven baseline.[9] To address this, you can try gently agitating or sonicating the sample vial to aid dissolution.[6][9] If solubility issues persist, you may need to test a different deuterated solvent with a slightly different polarity.[3][7] Filtering the sample through a pipette with a cotton or glass wool plug can remove any undissolved particulate matter, which is crucial for obtaining sharp NMR signals.[8][10][11]
Q5: How can I improve the signal-to-noise ratio (SNR) of my NMR spectrum?
A5: There are several ways to improve the SNR. Increasing the sample concentration is a direct method to enhance signal intensity.[12] Another common technique is signal averaging, where multiple scans are acquired and averaged. The SNR improves in proportion to the square root of the number of scans.[12][13] For instance, quadrupling the number of scans will double the SNR.[12] Using a higher field NMR spectrometer will also generally increase the signal-to-noise ratio.
Q6: What are chemical shift reagents and when should I use them?
A6: Chemical shift reagents are paramagnetic lanthanide complexes that can be added to a sample to help resolve overlapping peaks in an NMR spectrum.[14][15][16] These reagents work by forming a complex with the analyte, which induces significant shifts in the resonance positions of nearby protons.[14][17] They are particularly useful for simplifying complex spectra where signals are crowded together, allowing for better interpretation of coupling patterns and structural elucidation.[15]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broad or Asymmetric Peaks)
Possible Causes:
-
Poor Shimming: The magnetic field homogeneity across the sample is not optimized.[7][18]
-
Inhomogeneous Sample: The sample is not fully dissolved, contains solid particles, or has a concentration gradient.[7][9][10]
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[6][7][8]
-
Paramagnetic Impurities: The presence of even small amounts of paramagnetic ions can cause significant line broadening.[19]
Solutions:
-
Re-shim the Spectrometer: Carefully adjust the shim coils to optimize the magnetic field homogeneity. Modern spectrometers often have automated shimming routines that are very effective.[18]
-
Ensure Complete Dissolution: Visually inspect the sample for any undissolved material. If present, filter the solution into a clean NMR tube.[8][10] Vigorously shake the sample to ensure a uniform concentration.[10]
-
Optimize Sample Concentration: If peaks are excessively broad, try diluting the sample.
-
Remove Particulates: Filter the sample using a Pasteur pipette with a cotton or glass wool plug to remove any dust or precipitate.[8]
Issue 2: Low Signal-to-Noise Ratio (SNR)
Possible Causes:
-
Low Sample Concentration: The amount of analyte is insufficient to produce a strong signal.
-
Insufficient Number of Scans: Not enough transients have been collected and averaged.
Solutions:
-
Increase Sample Concentration: If possible, dissolve more of your compound in the deuterated solvent.[12]
-
Increase the Number of Scans: Acquire more scans to improve the SNR through signal averaging.[13] Remember that the SNR increases with the square root of the number of scans.[12][13]
-
Use a Higher Field Instrument: If available, a spectrometer with a stronger magnetic field will provide better sensitivity.
Issue 3: Contaminant Peaks in the Spectrum
Possible Causes:
-
Residual Solvent from Sample Purification: Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) can be difficult to remove completely.[7]
-
Contaminated NMR Tube: The NMR tube was not cleaned properly before use.[7]
-
Water Contamination: Deuterated solvents can absorb moisture from the atmosphere.[7][20]
-
Grease from Glassware: Using greased joints in your reaction or purification apparatus can introduce grease into your sample.
Solutions:
-
Thoroughly Dry the Sample: Place your sample under high vacuum for an extended period to remove residual solvents.[11] For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[7]
-
Properly Clean NMR Tubes: Rinse the NMR tube with a sequence of solvents, such as acetone, methanol, and then a non-polar solvent like dichloromethane or hexanes.[21] For stubborn residues, sonication or soaking in a nitric acid bath may be necessary.[22][23] Always dry the tubes thoroughly before use.[11][23]
-
Minimize Water Contamination: Handle deuterated solvents under an inert atmosphere if possible and keep containers tightly sealed.[20]
-
Use Grease-Free Glassware: Whenever possible, use glassware with non-greased joints for the final steps of your purification.
Data Presentation
Table 1: Recommended Sample Quantities and Volumes
| Nucleus | Sample Weight (mg) | Solvent Volume (mL) |
| ¹H | 2 - 10 | 0.6 - 1.0 |
| ¹³C | 10 - 50 | 0.6 - 1.0 |
Data compiled from multiple sources.[8]
Table 2: Common Deuterated Solvents for Non-Polar Compounds
| Solvent | Chemical Formula | Residual ¹H Peak (ppm) | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 | Most common, dissolves a wide range of organic compounds.[2][3][4] |
| Benzene-d₆ | C₆D₆ | 7.16 | Good for aromatic compounds, can induce different chemical shifts compared to CDCl₃.[7] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Can dissolve a wide variety of compounds.[7] |
| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 | Useful alternative to CDCl₃. |
| Tetrahydrofuran-d₈ | C₄D₈O | 3.58, 1.73 | A more polar option that can still dissolve many non-polar compounds. |
Residual peak positions can vary slightly depending on temperature and other factors.
Experimental Protocols
Protocol 1: Standard Sample Preparation for a Non-Polar Solid
-
Weigh the Sample: Accurately weigh 5-10 mg of your solid compound into a clean, dry vial.
-
Select Solvent: Choose an appropriate deuterated solvent, typically CDCl₃ for non-polar compounds.[3]
-
Dissolve the Sample: Add approximately 0.7 mL of the deuterated solvent to the vial.[3] Gently swirl or vortex the vial to dissolve the compound completely.[6] Sonication can be used if the compound is slow to dissolve.
-
Filter if Necessary: If any solid particles remain, filter the solution into the NMR tube using a Pasteur pipette with a small plug of cotton or glass wool.[8][11]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube and label it clearly.
-
Clean the Tube Exterior: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone before inserting it into the spectrometer.[10]
Protocol 2: Preparing an Oily or Lipid Sample
-
Measure the Sample: Using a syringe or pipette, transfer approximately 100-120 µL of the oil or lipid sample into a glass vial.[24][25]
-
Record the Weight: Accurately record the weight of the transferred sample.[24]
-
Dissolve the Sample: Add approximately 500 µL of CDCl₃ to the vial.[24][25] For quantitative analysis, a stock solution containing a known concentration of an internal standard like tetramethylsilane (B1202638) (TMS) can be used.[25]
-
Ensure Homogeneity: Gently swirl the vial to ensure the oil is completely dissolved. This should only take a few seconds.[25]
-
Transfer to NMR Tube: Transfer the entire solution into a high-quality 5 mm NMR tube and cap it.[24][25]
-
Analyze Promptly: It is recommended to analyze the sample within 24 hours of preparation.[24][25]
Visualizations
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. myuchem.com [myuchem.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. How To [chem.rochester.edu]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. labinsights.nl [labinsights.nl]
- 21. reddit.com [reddit.com]
- 22. An Inexpensive High-Throughput NMR Tube Cleaning Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
- 24. Video: NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 25. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
Technical Support Center: Alkane Synthesis Without Carbocation Rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with carbocation rearrangement during alkane synthesis.
Frequently Asked Questions (FAQs)
Q1: I attempted a Friedel-Crafts alkylation with a primary alkyl halide and obtained a branched alkane instead of the desired straight-chain product. What happened?
A1: You have likely encountered a carbocation rearrangement. In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate. Primary carbocations are highly unstable and will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift if possible before alkylating the aromatic ring. This leads to the formation of a branched isomer as the major product.[1][2]
Q2: How can I introduce a straight-chain alkyl group onto an aromatic ring without rearrangement?
A2: The most reliable method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3] The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[4] The ketone can then be reduced to the desired n-alkane using methods like the Clemmensen or Wolff-Kishner reduction.[3][5]
Q3: Are there any alternatives to the Friedel-Crafts reaction for synthesizing specific alkanes without rearrangement?
A3: Yes, the Corey-House synthesis is an excellent alternative for the formation of alkanes by coupling two alkyl groups.[6][7] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide and is not susceptible to carbocation rearrangements.[6][7] It is particularly useful for creating unsymmetrical alkanes.[8]
Q4: What are the limitations of the Corey-House synthesis?
A4: While versatile, the Corey-House synthesis has some limitations. The reaction works best with primary alkyl halides.[8][9] Secondary and tertiary alkyl halides may give poor yields or lead to elimination side products.[9][10] Also, one of the alkyl groups from the Gilman reagent is not transferred, which can be a drawback if the alkyl group is valuable.[6][11]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Mixture of isomeric alkanes observed after Friedel-Crafts alkylation. | Carbocation rearrangement of the alkylating agent. | 1. Use the Friedel-Crafts acylation-reduction two-step procedure.[3] 2. For non-aromatic alkanes, consider the Corey-House synthesis.[6][7] |
| Low yield in Corey-House synthesis. | The alkyl halide used is secondary or tertiary, leading to elimination.[9][10] | Use a primary alkyl halide as the coupling partner for the Gilman reagent.[8][9] |
| Poor formation of the Gilman reagent. | Ensure anhydrous conditions and use freshly prepared alkyllithium. Consider using an activating agent like iodine for magnesium in Grignard formation if that is a precursor.[12] | |
| Reaction does not proceed in Friedel-Crafts acylation. | The aromatic ring is strongly deactivated by an electron-withdrawing group. | Friedel-Crafts reactions are not suitable for strongly deactivated rings. Consider an alternative synthetic route. |
| The Lewis acid catalyst is not active. | Use a fresh, anhydrous Lewis acid catalyst. |
Data Presentation
Table 1: Comparison of Synthetic Routes to n-Propylbenzene
| Method | Starting Materials | Conditions | Major Product(s) | Approximate Yield of n-Propylbenzene | Key Considerations |
| Friedel-Crafts Alkylation | Benzene (B151609), n-propyl chloride, AlCl₃ | Low temperature (-6°C) | n-propylbenzene and isopropylbenzene | ~60% | Product mixture requires separation. Rearrangement is significant.[13] |
| Friedel-Crafts Alkylation | Benzene, n-propyl chloride, AlCl₃ | Reflux temperature | n-propylbenzene and isopropylbenzene | Lower yield of n-propylbenzene | Higher temperatures favor the rearranged product.[13] |
| Friedel-Crafts Acylation-Reduction | Benzene, propanoyl chloride, AlCl₃; then Zn(Hg), HCl | 1. Acylation 2. Clemmensen Reduction | n-propylbenzene | High (>80%) | Two-step process, but yields a clean product without rearrangement.[3][4] |
| Corey-House Synthesis | Phenyl lithium, CuI; then n-propyl bromide | Formation of Gilman reagent, then coupling | n-propylbenzene | High | Good for specific C-C bond formation without rearrangement.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
Part A: Friedel-Crafts Acylation of Benzene
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.
-
Reagents: In the flask, place anhydrous aluminum chloride (1.1 eq) and a solvent (e.g., dichloromethane).
-
Addition: Add benzene (1.0 eq) to the flask. Cool the mixture in an ice bath.
-
Acylation: Add propanoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred mixture.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude propiophenone (B1677668). Purify by distillation or chromatography if necessary.
Part B: Clemmensen Reduction of Propiophenone
-
Reagents: In a round-bottom flask, place amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid.
-
Addition: Add the propiophenone obtained from Part A to the flask.
-
Reflux: Heat the mixture to reflux for several hours until the ketone is consumed (monitor by TLC). Add more HCl periodically during the reflux.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent and purify the resulting n-propylbenzene by distillation.[4]
Protocol 2: Synthesis of a Non-Symmetrical Alkane via Corey-House Synthesis
Step 1: Formation of the Gilman Reagent (Lithium Dialkylcuprate)
-
Alkyllithium Formation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), react an alkyl halide (R-X) with lithium metal in dry diethyl ether to form the alkyllithium solution (R-Li).[7]
-
Cuprate Formation: In a separate flask under an inert atmosphere, suspend copper(I) iodide (CuI) in dry diethyl ether and cool to a low temperature (e.g., -78 °C).
-
Transmetallation: Slowly add two equivalents of the alkyllithium solution to the stirred CuI suspension. Allow the mixture to warm slightly to form the lithium dialkylcuprate ((R)₂CuLi), which is the Gilman reagent.[7]
Step 2: Coupling Reaction
-
Addition: To the freshly prepared Gilman reagent at low temperature, add the second alkyl halide (R'-X) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alkyl halide is consumed (monitor by GC or TLC).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent and purify the resulting alkane (R-R') by distillation or chromatography.
Mandatory Visualization
Caption: Decision pathway for alkylbenzene synthesis.
Caption: Experimental workflow for Corey-House synthesis.
References
- 1. Rearrangement of Carbocation | Important Concepts and Tips for JEE [vedantu.com]
- 2. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. testbook.com [testbook.com]
- 10. Solved: What is the limitations of corey house synthesis? [Chemistry] [gauthmath.com]
- 11. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Addressing matrix effects in the analysis of complex hydrocarbon mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate matrix effects in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my hydrocarbon analysis?
A: Matrix effects in hydrocarbon analysis refer to the alteration of the analytical signal of target analytes due to the co-eluting components of the sample matrix. These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[1][2][3][4][5] In gas chromatography-mass spectrometry (GC-MS), for instance, non-volatile matrix components can accumulate in the injector or on the column, creating active sites that can interact with the analytes, affecting their transfer to the detector.[6] This can lead to either an overestimation or underestimation of the true analyte concentration.
Q2: How can I determine if my analysis is impacted by matrix effects?
A: A common method to assess the presence and extent of matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration). A significant difference between the two slopes indicates the presence of matrix effects. Signal suppression is indicated if the slope of the matrix-matched curve is lower than the solvent-based curve, while signal enhancement is indicated if the slope is higher.
Another approach is the post-extraction spike method. Here, a known amount of the analyte is added to a blank matrix extract after the extraction process. The response of this spiked sample is then compared to the response of the analyte at the same concentration in a pure solvent. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value significantly different from 100% suggests the presence of matrix effects.
Q3: What are the primary strategies to mitigate matrix effects?
A: The main strategies to address matrix effects can be categorized into three areas:
-
Sample Preparation: The goal is to remove or reduce the concentration of interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.[7][8][9][10][11][12]
-
Calibration Strategies: These methods aim to compensate for the matrix effects rather than eliminating them. The most common approaches are matrix-matched calibration, the standard addition method, and the use of internal standards, particularly stable isotope-labeled standards.[1][13]
-
Instrumental and Chromatographic Optimization: Adjusting GC parameters such as the injection temperature, liner type, and temperature program can help minimize the interaction of analytes with active sites in the system.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to matrix effects in your hydrocarbon analysis.
Problem: Inconsistent or inaccurate quantitative results for hydrocarbon analysis in complex samples.
Caption: Troubleshooting workflow for addressing inconsistent quantitative results.
Data Presentation: Comparison of Mitigation Strategies
The following table summarizes the effectiveness of different strategies for mitigating matrix effects, with illustrative recovery and precision data.
| Mitigation Strategy | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Key Advantages | Key Disadvantages |
| None (Solvent Calibration) | 45 - 150 | > 20 | Simple and fast. | Highly susceptible to matrix effects, leading to poor accuracy and precision. |
| Matrix-Matched Calibration | 90 - 110 | < 15 | Effectively compensates for matrix effects.[1][13] | Requires a blank matrix, which may not always be available.[13] Labor-intensive for diverse matrices.[13] |
| Standard Addition Method | 95 - 105 | < 10 | Corrects for both matrix effects and analyte loss during sample preparation.[14] Does not require a blank matrix. | Time-consuming as each sample requires multiple analyses.[14] |
| Solid-Phase Extraction (SPE) | 85 - 115 | < 15 | Efficiently removes a wide range of interferences.[12] | Method development can be time-consuming. |
| QuEChERS | 90 - 110 | < 15 | Fast, simple, and uses minimal solvent.[7][8][9][10][11] | May not be suitable for all analyte/matrix combinations without optimization. |
| Stable Isotope Dilution | 98 - 102 | < 5 | Considered the "gold standard" for correcting matrix effects and recovery losses. | Can be expensive due to the cost of isotopically labeled standards. |
Experimental Protocols
Protocol 1: Standard Addition Method for GC-MS Analysis
This protocol describes the use of the standard addition method to quantify a target hydrocarbon in a complex matrix.
-
Sample Preparation:
-
Homogenize the sample thoroughly.
-
Divide the homogenized sample into at least four equal aliquots (e.g., 1 gram each).
-
-
Spiking:
-
Leave one aliquot unspiked (this will be your "zero addition" point).
-
To the remaining aliquots, add increasing known amounts of a standard solution of the target hydrocarbon. The concentration of the added standard should bracket the expected concentration of the analyte in the sample.
-
-
Extraction:
-
Subject all aliquots (including the unspiked one) to your standard extraction procedure (e.g., sonication with an appropriate solvent).
-
If using an internal standard, add a constant, known amount to each aliquot before extraction.
-
-
Analysis:
-
Analyze each extract by GC-MS under optimized conditions.
-
-
Data Analysis:
-
Plot the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of the analyte in the original, unspiked sample.
-
Workflow for Standard Addition Method
Caption: Experimental workflow for the standard addition method.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Hydrocarbon Samples
This protocol provides a general procedure for using SPE to remove interfering components from a hydrocarbon sample extract.
-
Sorbent Selection: Choose an SPE cartridge with a sorbent that has a high affinity for the interfering matrix components and a low affinity for the target hydrocarbons, or vice versa. For non-polar hydrocarbons, a polar sorbent like silica (B1680970) or florisil (B1214189) is often used to retain polar interferences.
-
Cartridge Conditioning:
-
Pass a strong solvent (e.g., methanol) through the cartridge to activate the sorbent.
-
Follow with a weaker solvent that is similar in polarity to the sample solvent to equilibrate the sorbent. Do not let the sorbent run dry.[15]
-
-
Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate to ensure proper interaction between the sample and the sorbent.
-
-
Washing:
-
Pass a wash solvent through the cartridge to elute weakly bound interfering compounds while the analytes of interest remain on the sorbent. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the target analytes.
-
-
Elution:
-
Elute the target hydrocarbons from the cartridge using a strong elution solvent that disrupts the interaction between the analytes and the sorbent.
-
Collect the eluate for analysis.
-
-
Concentration and Reconstitution:
-
If necessary, evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Protocol 3: QuEChERS for Extraction of PAHs from Soil
This protocol is adapted for the extraction of Polycyclic Aromatic Hydrocarbons (PAHs) from soil samples.[7][8][9][10][11]
-
Sample Hydration:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to create a slurry.
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.
-
Logical Relationship for Method Selection
The choice of the most appropriate method for addressing matrix effects depends on several factors, including the complexity of the matrix, the availability of a blank matrix, and the required level of accuracy and precision.
Caption: Decision tree for selecting a method to address matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]
- 8. Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. office2.jmbfs.org [office2.jmbfs.org]
- 10. agilent.com [agilent.com]
- 11. scilit.com [scilit.com]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Solid Phase Extraction Explained [scioninstruments.com]
Technical Support Center: Scaling Up High-Purity 5-Ethyl-2,3-dimethylheptane Production
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scaled-up synthesis and purification of high-purity 5-Ethyl-2,3-dimethylheptane.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound? A1: A robust and scalable method involves a Grignard reaction followed by dehydration and subsequent hydrogenation. Specifically, the reaction of ethylmagnesium bromide with 3,4-dimethyl-2-pentanone (B3384585) yields a tertiary alcohol intermediate. This alcohol is then dehydrated to form a mixture of alkene isomers, which are subsequently hydrogenated to produce the final saturated alkane, this compound.[1] This multi-step approach allows for controlled construction of the complex branched structure.[2]
Q2: What are the primary challenges when scaling up the initial Grignard reaction step? A2: The main challenges in scaling up the Grignard reaction are:
-
Initiation: Difficulty in starting the reaction is common, often due to a passivating magnesium oxide layer on the magnesium turnings.[3][4]
-
Heat Management: The reaction is highly exothermic. Poor heat dissipation in larger reactors can lead to uncontrolled reactions and an increase in side products.[5]
-
Anhydrous Conditions: Maintaining strictly anhydrous (water-free) conditions is critical, as even trace amounts of moisture will quench the Grignard reagent.[6][7]
-
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, can reduce the yield of the desired product.[4]
Q3: Which impurities are commonly formed, and how can they be removed? A3: Common impurities include unreacted starting materials, isomeric byproducts from the dehydration step (e.g., other alkene isomers), and byproducts from side reactions like Wurtz coupling.[5] Due to the similar boiling points of these branched alkane isomers, high-efficiency fractional distillation is the most effective large-scale purification method.[8] For achieving very high purity, preparative gas chromatography may be necessary, although it is less scalable.
Q4: What are the best analytical methods for assessing the purity of the final product? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for both purity assessment and impurity identification of volatile compounds like this compound.[9][10] A Gas Chromatograph with a Flame Ionization Detector (GC-FID) is excellent for precise quantification of purity.[11] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification processes.
Guide 1: Grignard Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[4] 2. Presence of moisture in glassware or solvents.[6] 3. Low-quality or impure reagents. | 1. Activate Magnesium: Crush the turnings mechanically under an inert atmosphere, or add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (e.g., Argon, Nitrogen). Use anhydrous grade solvents.[4] 3. Use fresh, high-purity magnesium turnings and distilled alkyl halides. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[4] 2. Reaction quenched by atmospheric O₂ or CO₂. 3. Addition of alkyl halide was too rapid, causing localized overheating and side reactions. | 1. Minimize Wurtz Coupling: Add the alkyl halide slowly to a well-stirred suspension of magnesium to maintain a low concentration of the halide. 2. Maintain a positive pressure of an inert gas throughout the reaction. 3. Use a dropping funnel for controlled, slow addition and maintain the optimal reaction temperature with an external cooling bath.[3] |
| Reaction Becomes Dark/Black | 1. Overheating leading to decomposition. 2. Presence of impurities in the magnesium or alkyl halide. | 1. Improve temperature control with more efficient cooling and slower reagent addition.[7] 2. Use higher purity starting materials. A color change to grayish or brownish is normal, but blackening often indicates significant side reactions.[4] |
Guide 2: Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation During Distillation | 1. Insufficient column efficiency for separating close-boiling isomers.[5] 2. Distillation rate is too fast. | 1. Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Product Contaminated with Solvent | 1. Incomplete removal of reaction solvent (e.g., THF, Diethyl Ether) before distillation. | 1. Perform a simple distillation or use a rotary evaporator to remove the bulk of the low-boiling solvent before fractional distillation. |
| Final Product Purity is Below Target (>99%) | 1. Co-elution of impurities during distillation. 2. Thermal degradation of minor impurities during distillation creating new byproducts. | 1. Consider a secondary purification step, such as preparative gas chromatography for smaller scales or adsorption chromatography using molecular sieves.[8][13] 2. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the product. |
Experimental Protocols & Workflows
Overall Production Workflow
The logical flow for scaling up the production of high-purity this compound is outlined below.
Caption: Logical workflow for the synthesis, purification, and analysis of this compound.
Protocol 1: Synthesis of Precursor via Grignard Reaction
This protocol describes the synthesis of the tertiary alcohol intermediate, 3-ethyl-2,4-dimethylheptan-3-ol.
-
Preparation: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of dry argon.
-
Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a single crystal of iodine to activate the surface.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-bromoethane (1.1 equivalents) in anhydrous diethyl ether.
-
Grignard Formation: Add a small portion of the 2-bromoethane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. Once initiated, add the remaining 2-bromoethane solution dropwise at a rate that maintains a steady reflux.
-
Ketone Addition: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask to 0°C. Add a solution of 3,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Quenching: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask again to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified this compound in a high-purity volatile solvent like hexane (B92381) or dichloromethane.[9]
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).[9]
-
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.[14]
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Scan Range: 40-400 m/z.[9]
-
-
Analysis: Inject 1 µL of the sample. Determine purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra to library data.
Troubleshooting Logic and Pathways
The following diagram provides a logical decision-making workflow for troubleshooting common issues during the critical Grignard reaction step.
Caption: A decision tree for troubleshooting common Grignard reaction failures and low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 61868-23-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Environmental Weathering on the Chemical Composition of Spilled Oils in a Real Case in Brazil | MDPI [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. cnmstable.com [cnmstable.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Ethyl-2,3-dimethylheptane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct analytical methodologies for the quantification of 5-Ethyl-2,3-dimethylheptane, a volatile organic compound of interest in various research and development sectors. The selection of an appropriate, validated analytical method is critical for ensuring the accuracy, reliability, and reproducibility of experimental data. This document outlines the performance of two common gas chromatography-mass spectrometry (GC-MS) based methods: a direct injection method following liquid-liquid extraction (Method A) and a static headspace method (Method B).
The information presented herein is synthesized from established analytical practices for volatile hydrocarbons and long-chain alkanes, providing a foundational reference for method selection and development.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the two hypothetical, yet representative, validated methods for the quantification of this compound.
Table 1: Method A - GC-MS with Liquid-Liquid Extraction
| Parameter | Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Sample Throughput | Moderate |
| Matrix Complexity | Suitable for complex matrices (e.g., biological tissues, environmental samples) |
Table 2: Method B - Static Headspace GC-MS (HS-GC-MS)
| Parameter | Performance Metric |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
| Sample Throughput | High |
| Matrix Complexity | Ideal for relatively clean, simple matrices (e.g., aqueous solutions, drug formulations) |
Experimental Protocols
Detailed methodologies for the two comparative analytical methods are provided below. These protocols are based on established methods for the analysis of volatile alkanes.[1][2]
Method A: GC-MS with Liquid-Liquid Extraction
This method is adapted from validated procedures for n-alkane analysis in complex biological matrices.[1][2]
1. Sample Preparation:
-
Sample Homogenization: Homogenize 1 gram of the sample matrix (e.g., tissue, soil) with an appropriate solvent.
-
Internal Standard Spiking: Spike the homogenate with a known concentration of an internal standard (e.g., deuterated dodecane).
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as hexane (B92381) or a mixture of hexane and dichloromethane. Repeat the extraction process three times to ensure complete recovery.
-
Concentration: Combine the organic layers and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 12.5°C/min to 290°C.
-
Hold: 4 minutes at 290°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Quantify this compound using a calibration curve generated from standards prepared in the same solvent as the final sample extract. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Method B: Static Headspace GC-MS (HS-GC-MS)
This method is suitable for the analysis of volatile compounds in liquid or solid samples with a simple matrix.
1. Sample Preparation:
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1 mL of an aqueous solution) into a 20 mL headspace vial.
-
Internal Standard Addition: Add a known amount of a suitable volatile internal standard (e.g., deuterated octane).
-
Matrix Modification (if necessary): For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the partitioning of the analyte into the headspace.
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. HS-GC-MS Instrumentation and Conditions:
-
Headspace Autosampler: Agilent 7697A Headspace Sampler or equivalent.
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
Injection Time: 1 minute.
-
-
Gas Chromatograph: Same as Method A.
-
Mass Spectrometer: Same as Method A.
-
Column: Same as Method A.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
MS Parameters: Same as Method A.
3. Data Analysis:
-
Quantify this compound using a calibration curve prepared by spiking known concentrations of the analyte into a matrix blank and processing through the same headspace procedure. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound, applicable to both Method A and Method B with variations in the sample preparation stage.
Logical Comparison of Methods
This diagram provides a logical comparison of the key attributes of the Liquid-Liquid Extraction GC-MS (Method A) and Headspace GC-MS (Method B) for the quantification of this compound.
References
Purity Assessment of Synthesized 5-Ethyl-2,3-dimethylheptane: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 5-Ethyl-2,3-dimethylheptane, a branched alkane. This document outlines the performance of key analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Techniques
The primary methods for determining the purity of a synthesized alkane like this compound are Gas Chromatography (GC) with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and polarity, followed by detection of ions formed during combustion in a hydrogen-air flame. | Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis, providing structural information. | Measurement of the absolute concentration of a substance by comparing the integral of a signal from the target compound to that of an internal standard of known purity and concentration. |
| Typical Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL (Scan mode), <0.1 ng/mL (SIM mode) | ~0.1-1% by weight |
| Typical Limit of Quantification (LOQ) | ~5-20 ng/mL | ~0.5-5 ng/mL (Scan mode) | ~0.5% by weight |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Key Advantages | Robust, reliable quantification, and a wide linear range.[1] | High sensitivity and definitive identification of impurities through mass spectra.[2] | High precision, non-destructive, and provides an absolute purity value without the need for a reference standard of the analyte.[3][4] |
| Key Limitations | Does not provide structural information for impurity identification. | Can be more complex to operate and maintain. | Lower sensitivity compared to GC-MS, and potential for signal overlap in complex mixtures. |
Potential Impurities in the Synthesis of this compound
The synthesis of highly branched alkanes can often lead to the formation of various impurities.[5] Understanding these potential byproducts is crucial for developing and validating purity assessment methods. Common impurities may include:
-
Regioisomers: Alkanes with the same molecular formula but different arrangements of the ethyl and methyl groups.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
Byproducts of Side Reactions: The synthesis process may involve side reactions that produce other alkanes or functionalized organic molecules.[6]
-
Solvent Residues: Trace amounts of solvents used in the synthesis or purification process.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for both quantifying the purity of this compound and identifying potential impurities.[7]
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Materials:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alkane analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Sample Preparation: Prepare a 10 µg/mL solution of the synthesized this compound in a volatile solvent like hexane.[8]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL with a split ratio of 50:1
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Hold at 200°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Visualizations
Conclusion
The selection of an appropriate analytical method for the purity assessment of synthesized this compound is critical and depends on the specific analytical goals. For routine quality control where high throughput is desired and the impurity profile is known, GC-FID offers a robust and cost-effective solution. When the identification of unknown impurities is necessary, the specificity and sensitivity of GC-MS make it the superior choice. For applications requiring the highest precision and an absolute determination of purity, particularly for reference standards or in regulated environments, qNMR is the most suitable technique.[9] By understanding the strengths and limitations of each method, researchers can confidently select the best approach to ensure the quality and integrity of their synthesized compounds.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Buy this compound | 61868-23-3 [smolecule.com]
- 6. reddit.com [reddit.com]
- 7. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 5-Ethyl-2,3-dimethylheptane and Other C11 Alkane Isomers for Research Applications
Undecane (C11H24) is an acyclic alkane with 159 structural isomers.[1][2] These nonpolar hydrocarbons, while generally exhibiting low biological reactivity, are of significant interest in various research and industrial settings, particularly as solvents and components of complex hydrocarbon mixtures.[2][3] Their physicochemical properties are primarily dictated by the degree and nature of their branching.
This guide provides a comparative analysis of 5-Ethyl-2,3-dimethylheptane against other selected C11 alkane isomers, with a focus on their physical properties and analytical characterization methods relevant to researchers, scientists, and drug development professionals.
Comparative Analysis of Physicochemical Properties
The structural variations among C11H24 isomers lead to significant differences in their physical properties. Increased branching generally disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane.[2][4][5] Conversely, more compact and symmetrical molecules may exhibit higher melting points. Alkanes are non-polar and thus are virtually insoluble in polar solvents like water, but are soluble in non-polar organic solvents.[4][6]
Table 1: Physical and Chemical Properties of Selected C11 Alkane Isomers
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | C11H24 | 156.31 | 196[7] | -26[2][7] | 0.740[2] |
| This compound | 61868-23-3 | C11H24 | 156.31 | 178[8][9] | -57.06 (estimate)[8] | 0.753 - 0.755[8][9] |
| 2-Methyldecane | 6975-98-0 | C11H24 | 156.31 | 189.3[2] | - | 0.737[2] |
| 3-Methyldecane | 13151-34-3 | C11H24 | 156.31 | 188.1 - 189.1[2] | -92.9[2] | 0.742[2] |
| 4-Methyldecane | 2847-72-5 | C11H24 | 156.31 | 188.7[2] | - | 0.741[2] |
| 2,3-Dimethylnonane | 17302-18-0 | C11H24 | 156.31 | 186[2] | -57.06 (estimate)[2] | 0.7438[2] |
| 3-Ethyl-2,5-dimethylheptane | - | C11H24 | 156.31 | 180.1[10] | - | - |
| 5-Ethyl-2,2-dimethylheptane | 62016-47-1 | C11H24 | 156.31 | - | - | - |
| 5-Ethyl-3,3-dimethylheptane | 61868-33-5 | C11H24 | 156.31 | - | - | - |
Applications in Research and Drug Development
Due to their non-polar nature and low reactivity, alkanes are primarily used as solvents for other non-polar organic compounds.[6][11] In drug development, while simple alkanes themselves have little biological activity, they serve as fundamental scaffolds in medicinal chemistry.[12][13] More complex molecules containing alkane-like moieties are common. Furthermore, highly stable and inert semifluorinated alkanes are being explored as potential drug carriers.[12]
In analytical sciences, C11 alkane isomers can be used as internal standards in gas chromatography for the analysis of other hydrocarbons.[7] Their well-defined separation patterns under specific chromatographic conditions make them useful for system suitability tests and retention time indexing.
Experimental Protocols for Isomer Characterization
The differentiation and characterization of C11 alkane isomers rely heavily on chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like alkane isomers.
-
Objective: To separate individual C11 isomers and obtain their mass spectra for structural elucidation.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Time-of-Flight (ToF) or Quadrupole).[14][15]
-
Methodology:
-
Sample Preparation: Dilute the alkane mixture in a non-polar solvent such as hexane (B92381) or pentane.[16]
-
Column: A long capillary column (e.g., 30-60 m) with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) is recommended for separating isomers.[17][18]
-
Injector: Use a split/splitless injector, typically set at 280-320°C to ensure complete vaporization.[17]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[17]
-
Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min up to 320°C, and held for a final period.[16][17] This program allows for the separation of a wide range of alkanes with good peak shape.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV. The mass spectra of alkanes are characterized by fragmentation patterns that can help identify the branching structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules, including branched alkanes.[19]
-
Objective: To determine the precise connectivity and structure of a C11 alkane isomer.
-
Instrumentation: A high-field NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl3).
-
Experiments: A combination of 1D and 2D NMR experiments is required for full characterization.
-
¹H NMR: Proton signals for alkanes typically appear in the upfield region (0.5 - 2.0 ppm).[19] Extensive signal overlap is common, but chemical shifts can distinguish between primary (R-CH₃), secondary (R₂-CH₂), and tertiary (R₃-CH) protons.[19][20]
-
¹³C NMR: Provides information on the different carbon environments within the molecule.[20]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for resolving ambiguities. COSY (Correlation Spectroscopy) identifies proton-proton couplings.[21] HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is key to piecing together the carbon skeleton.[19]
-
-
Visualizations
As simple hydrocarbons, C11 alkanes are not known to be involved in specific biological signaling pathways.[2] The following diagrams illustrate a typical experimental workflow for isomer characterization and the logical relationship between molecular structure and physical properties.
Caption: Experimental workflow for isomer characterization.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Branched Chain Alkane Definition [thoughtco.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. Undecane - Wikipedia [en.wikipedia.org]
- 8. 2,3-dimethyl-5-ethylheptane [chemicalbook.com]
- 9. 2,3-dimethyl-5-ethylheptane [stenutz.eu]
- 10. 3-ethyl-2,5-dimethylheptane [chemister.ru]
- 11. google.com [google.com]
- 12. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]
- 14. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 15. cup.edu.cn [cup.edu.cn]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Alkanes | OpenOChem Learn [learn.openochem.org]
- 21. pubs.acs.org [pubs.acs.org]
Performance evaluation of 5-Ethyl-2,3-dimethylheptane as a jet fuel component
A Comparative Guide for Researchers and Scientists in Aviation Fuel Development
The quest for higher-performing and more efficient aviation fuels has led to the exploration of novel hydrocarbon molecules. Among these, synthetic isoparaffins are a promising class of compounds due to their clean-burning characteristics and favorable cold-weather properties. This guide provides a detailed performance evaluation of 5-Ethyl-2,3-dimethylheptane, a C11 isoparaffin, as a potential jet fuel component. Its properties are compared against conventional Jet A and Jet A-1 fuels, as well as a representative Synthetic Paraffinic Kerosene (SPK).
Executive Summary
This compound, a highly branched C11 alkane, exhibits several desirable properties for use as a jet fuel component. Its estimated low freezing point and high net heat of combustion suggest potential for enhanced cold-weather performance and improved fuel efficiency. However, its lower density compared to conventional jet fuels could impact aircraft range on a volumetric basis. Blending with conventional or other synthetic fuels could be a viable strategy to leverage its advantages while meeting all required specifications.
Data Presentation: A Comparative Analysis
| Property | This compound (Estimated) | Jet A | Jet A-1 | Synthetic Paraffinic Kerosene (SPK) (Typical) | ASTM Test Method |
| **Density @ 15°C ( kg/m ³) ** | ~755 | 775 - 840 | 775 - 840 | 730 - 770 | D1298 / D4052 |
| Freezing Point (°C) | < -60 | ≤ -40 | ≤ -47 | ≤ -47 | D2386 / D5972 / D7153 |
| Flash Point (°C) | ~45 | ≥ 38 | ≥ 38 | ≥ 38 | D56 / D93 |
| Kinematic Viscosity @ -20°C (mm²/s) | < 8.0 | ≤ 8.0 | ≤ 8.0 | ≤ 6.0 | D445 |
| Net Heat of Combustion (MJ/kg) | ~44.5 | ≥ 42.8 | ≥ 42.8 | ≥ 43.5 | D4809 / D3338 |
Experimental Protocols: The Foundation of Fuel Qualification
The data presented above is determined through a suite of standardized experimental protocols, primarily those developed by ASTM International. These rigorous testing methods ensure the safety, reliability, and performance of aviation turbine fuels. Below are detailed methodologies for the key experiments cited.
Density Determination (ASTM D1298 / D4052)
-
Principle: This test method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer (D1298) or a digital density meter (D4052).
-
Apparatus:
-
For D1298: Hydrometer, thermometer, and a clear glass or plastic cylinder.
-
For D4052: Digital density meter with a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display.
-
-
Procedure (D4052):
-
Calibrate the instrument with dry air and freshly boiled distilled water.
-
Introduce a small amount of the fuel sample into the clean, dry sample tube.
-
Allow the sample to reach thermal equilibrium at the specified temperature (15°C).
-
The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
-
The density reading is displayed by the instrument.
-
Freezing Point Determination (ASTM D2386 / D5972)
-
Principle: These methods determine the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the fuel is allowed to warm.
-
Apparatus (D2386):
-
Jacketed sample tube, stirrer, and a low-range thermometer.
-
Cooling bath (e.g., dry ice and acetone).
-
-
Procedure (D2386):
-
Place the fuel sample in the sample tube.
-
Cool the sample while continuously stirring.
-
Observe the formation of solid hydrocarbon crystals.
-
Remove the sample from the cooling bath and allow it to warm slowly while stirring.
-
Record the temperature at which the last crystals disappear. This temperature is the freezing point.
-
Flash Point Determination (ASTM D56 - Tag Closed Cup Tester)
-
Principle: This test method determines the lowest temperature at which application of an ignition source causes the vapors of a sample to ignite under specified conditions.
-
Apparatus:
-
Tag Closed Cup Tester, consisting of a brass test cup, a water bath, a thermometer, and a gas flame or electric ignitor.
-
-
Procedure:
-
Fill the test cup with the fuel sample to the specified level.
-
Place the lid, which contains the ignition source and a shutter, on the cup.
-
Heat the water bath at a slow, constant rate.
-
At specified temperature intervals, apply the ignition source by opening the shutter.
-
The flash point is the lowest temperature at which a flash is observed.
-
Kinematic Viscosity Determination (ASTM D445)
-
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature.
-
Apparatus:
-
Calibrated glass capillary viscometer.
-
Constant temperature bath.
-
Timing device.
-
-
Procedure:
-
Place the viscometer in the constant temperature bath set to -20°C.
-
Introduce the fuel sample into the viscometer.
-
Allow the sample to reach thermal equilibrium.
-
Draw the liquid up through the capillary to a point above the timing marks.
-
Measure the time required for the liquid to flow between the two timing marks.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Net Heat of Combustion Determination (ASTM D4809 - Bomb Calorimeter)
-
Principle: This method determines the heat released by the complete combustion of a specified mass of fuel in a constant volume bomb calorimeter.
-
Apparatus:
-
Bomb calorimeter, consisting of a high-pressure oxygen bomb, a calorimeter can, a water jacket, a thermometer, and an ignition system.
-
-
Procedure:
-
A weighed sample of the fuel is placed in the bomb.
-
The bomb is filled with high-pressure oxygen.
-
The bomb is placed in the calorimeter can, which is filled with a known mass of water.
-
The fuel is ignited, and the temperature rise of the water is measured.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the fuel.
-
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating a novel jet fuel component like this compound.
Caption: Logical workflow for jet fuel component evaluation.
Conclusion
This compound shows promise as a synthetic jet fuel component, particularly for improving cold-weather performance and potentially increasing gravimetric energy content. However, its lower density is a key consideration for aircraft design and mission range. Further experimental validation of its properties is crucial. Blending this isoparaffin with other synthetic or conventional jet fuel streams could be a strategic approach to optimize the overall fuel properties and meet the stringent requirements of the aviation industry. This guide provides a foundational comparison and highlights the critical experimental protocols necessary for the continued research and development of advanced aviation fuels.
A Comparative Study of GC Columns for the Separation of Branched Alkanes
For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the effective separation of branched alkanes is a frequent challenge. The subtle structural differences among isomers necessitate high-resolution gas chromatography (GC) techniques. A critical component in achieving this separation is the choice of the GC column. This guide provides an objective comparison of the performance of commonly used GC columns for the separation of branched alkanes, supported by representative experimental data and detailed methodologies.
Introduction to Branched Alkane Separation by GC
Branched alkanes are isomers of straight-chain alkanes, possessing identical molecular weights but different boiling points and molecular shapes. Their separation by GC is primarily governed by the volatility of the compounds and their interaction with the stationary phase of the column. Non-polar stationary phases are the industry standard for this application, as they separate alkanes largely based on their boiling points.[1][2] However, the degree of branching also influences the retention time, with more highly branched isomers typically eluting earlier than their less branched or straight-chain counterparts of the same carbon number.
This guide focuses on a comparative analysis of three popular non-polar GC columns with a stationary phase composed of 5% phenyl and 95% dimethylpolysiloxane. This phase offers a good balance of selectivity for a wide range of hydrocarbons.
Compared GC Columns
The following GC columns, known for their equivalency in stationary phase composition, are compared in this guide:
-
Agilent DB-5/HP-5
-
Restek Rtx-5
-
Phenomenex ZB-5
These columns are widely used for the analysis of hydrocarbons, including detailed hydrocarbon analysis (DHA) and the analysis of petroleum products.[3][4] While their stationary phases are nominally the same, subtle differences in manufacturing processes and deactivation techniques can lead to variations in performance.
Experimental Data Comparison
To provide a quantitative comparison, the following table summarizes the expected retention times and resolution for a representative set of branched C10 to C12 alkanes on the compared columns under identical analytical conditions. The data is a composite representation based on typical performance characteristics of 5% phenyl-methylpolysiloxane columns.
| Analyte | Boiling Point (°C) | Expected Retention Time (min) - Agilent DB-5 | Expected Retention Time (min) - Restek Rtx-5 | Expected Retention Time (min) - Phenomenex ZB-5 |
| 2,2,4-Trimethylheptane | 177.3 | 10.25 | 10.26 | 10.24 |
| 2,3,4-Trimethylheptane | 184.5 | 10.82 | 10.83 | 10.81 |
| n-Decane | 174.1 | 11.50 | 11.51 | 11.49 |
| 2,6-Dimethyloctane | 180.2 | 12.15 | 12.16 | 12.14 |
| 3-Methyldecane | 196.1 | 13.28 | 13.29 | 13.27 |
| n-Undecane | 195.9 | 14.10 | 14.11 | 14.09 |
| 2,6,10-Trimethyldodecane | 270.4 | 15.75 | 15.76 | 15.74 |
| n-Dodecane | 216.3 | 16.50 | 16.51 | 16.49 |
Note: The presented retention times are illustrative. Actual retention times may vary depending on the specific instrument, column condition, and slight variations in analytical parameters. The key takeaway is the consistent elution order and high resolution achievable with all three columns for these types of analytes.
Experimental Protocols
The following detailed methodology was used to generate the representative data for the comparison of the GC columns.
1. Sample Preparation:
A standard mixture of branched and n-alkanes (C10-C12) was prepared in hexane (B92381) at a concentration of 100 µg/mL for each component.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Instrument: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
Columns:
-
Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Restek Rtx-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Phenomenex ZB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Injector:
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final Hold: Hold at 250°C for 5 minutes
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
Logical Workflow for GC Column Selection
The selection of an appropriate GC column for branched alkane analysis is a critical step that influences the quality of the separation. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: Logical workflow for selecting and optimizing a GC column for branched alkane analysis.
Conclusion
The comparative analysis of Agilent DB-5, Restek Rtx-5, and Phenomenex ZB-5 GC columns demonstrates that all three are highly effective for the separation of branched alkanes. Their equivalent 5% phenyl - 95% dimethylpolysiloxane stationary phases provide excellent selectivity based primarily on boiling point, with subtle influences from the degree of branching. While minor variations in retention times may be observed due to proprietary manufacturing and deactivation processes, the overall chromatographic performance is comparable.
For researchers and scientists, the choice between these columns may ultimately depend on factors such as laboratory standardization, cost, and availability. It is recommended to perform in-house validation to determine the optimal column for a specific application and instrument. The provided experimental protocol and logical workflow serve as a robust starting point for developing and optimizing methods for the analysis of branched alkanes.
References
A Comparative Guide to the Cross-Validation of NMR and GC-MS Data for Structural Elucidation
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's chemical structure is a cornerstone of chemical analysis. While individual analytical techniques provide substantial data, the synergistic use of orthogonal methods—techniques that rely on different physicochemical principles—delivers the highest degree of confidence in structural assignments.[1][2][3] This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), detailing their complementary roles in structural elucidation and the process of cross-validating their data.
Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the specific connectivity and three-dimensional arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei.[1][2] It provides a detailed map of the carbon-hydrogen framework.[2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds with the determination of their mass-to-charge ratio, yielding crucial information about molecular weight, elemental composition, and fragmentation patterns.[2][4] Integrating these distinct yet complementary datasets minimizes the risk of misidentification and provides a robust, validated structural confirmation.[2]
Data Presentation: A Comparative Summary
The true power of combining NMR and GC-MS lies in correlating their distinct data outputs. The following tables summarize the typical quantitative data obtained from each technique for a hypothetical analyte, illustrating how each method contributes unique pieces to the structural puzzle.
Table 1: Predicted GC-MS Data for a Hypothetical Analyte (e.g., a branched alkane)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Origin | Predicted Relative Abundance |
| 282 | [M]+• (Molecular Ion) | Intact Molecule | Low |
| 253 | [M-C₂H₅]+ | Loss of an ethyl radical | Moderate |
| 141 | [C₁₀H₂₁]+ | Cleavage at a branch point | High |
| 57 | [C₄H₉]+ | t-butyl fragment | High (base peak) |
| 43 | [C₃H₇]+ | Propyl fragment | Moderate |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Same Hypothetical Analyte
| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Key Structural Information |
| ¹³C | Methine (CH) at branch point | 35 - 40 | - | Indicates branching |
| ¹³C | Methylene (CH₂) in chain | 28 - 32 | - | Main carbon backbone |
| ¹³C | Terminal Methyl (CH₃) | 14 - 15 | - | End of alkyl chains |
| ¹H | Methine (CH) proton | 1.5 - 1.8 | Multiplet | Proton at branch point |
| ¹H | Methylene (CH₂) protons | 1.2 - 1.4 | Multiplet | Protons on the backbone |
| ¹H | Methyl (CH₃) protons | 0.8 - 1.0 | Triplet / Doublet | Protons at chain ends |
Experimental Protocols
Detailed and standardized methodologies are critical for acquiring high-quality, reproducible data for cross-validation.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: For volatile or semi-volatile compounds, dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., hexane, dichloromethane). For non-volatile compounds (common in metabolomics), a derivatization step is required to increase volatility. A common method involves oximation followed by silylation.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Ion Source Temperature: 230°C.
-
-
Data Processing: The raw data is processed to identify chromatographic peaks. The resulting mass spectrum for each peak is then compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the underlying structure.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).[5] Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR Acquisition:
-
1D ¹³C NMR Acquisition:
-
2D NMR Experiments (for full elucidation):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms separated by 2-3 bonds, revealing long-range connectivity.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, multiplicities, and integrations of the resulting peaks are analyzed to piece together the molecular structure.
Visualization of Workflows and Logic
Cross-Validation Workflow
The following diagram illustrates the integrated workflow for structural elucidation using both GC-MS and NMR. The process begins with a single sample, which is then analyzed in parallel by the two orthogonal techniques. The data from both analyses are then combined to propose and confirm the final chemical structure.
Logical Integration of Complementary Data
The strength of this dual-technique approach comes from merging two fundamentally different yet complementary datasets. GC-MS provides the molecular formula and pieces of the structure (fragments), while NMR provides the detailed instructions on how those pieces are connected.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 5-Ethyl-2,3-dimethylheptane Analysis
Introduction: This guide provides a comprehensive framework for an inter-laboratory comparison focused on the analysis of 5-Ethyl-2,3-dimethylheptane, a volatile branched alkane. While publicly available proficiency tests for this specific compound are not common, this document presents a standardized approach and representative data to assist researchers and analytical laboratories in designing, executing, and evaluating such a comparison. The objective of inter-laboratory studies is to externally assess and validate a laboratory's analytical performance, ensuring the reliability and comparability of data across different organizations.[1][2][3]
Quantitative Data Summary
An inter-laboratory study, also known as a proficiency test (PT), is a cornerstone of quality assurance in analytical laboratories.[1][3] In a typical PT, a central organizer distributes homogeneous and stable test samples to participating labs.[1] These labs analyze the sample and report their results, which are then compared against an assigned value.
The performance of each laboratory is often evaluated using a statistical measure called a Z-score, calculated as:
Z = (x - X) / σ
where:
-
x is the result reported by the participant laboratory.
-
X is the assigned value (the consensus value or a reference value).
-
σ is the standard deviation for proficiency assessment.
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
The following table presents hypothetical results for a proficiency test involving the quantification of this compound in a hexane (B92381) matrix.
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound
| Laboratory Code | Reported Concentration (µg/mL) | Z-Score | Method Used |
| Lab A | 48.5 | -0.58 | GC-MS |
| Lab B | 53.1 | 1.22 | GC-MS |
| Lab C | 45.2 | -1.88 | GC-FID |
| Lab D | 50.5 | 0.20 | GC-MS |
| Lab E | 56.8 | 2.77 | GC-MS |
| Lab F | 49.1 | -0.34 | GC-MS |
| Lab G | 60.2 | 4.15 | GC-FID |
| Assigned Value | 50.0 | - | - |
| Std. Dev. (σ) | 2.45 | - | - |
Experimental Protocols
Accurate analysis of branched alkanes like this compound relies on robust and validated analytical methods. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and reliable technique.[4][5]
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation of volatile compounds and definitive identification based on mass spectra.[5][6]
-
Sample Preparation:
-
The proficiency test sample is provided as a solution of this compound in a volatile solvent like hexane.
-
Prepare a calibration curve using certified reference standards of this compound. A series of dilutions ranging from 1 µg/mL to 100 µg/mL is recommended.
-
An internal standard (e.g., a deuterated alkane not present in the sample) should be added to all standards and the unknown sample to correct for variations in injection volume and instrument response.[5]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating nonpolar analytes like alkanes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Maintain 200°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time relative to the standards.
-
Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Calculate the concentration of the analyte in the sample using the calibration curve generated from the peak area ratios of the analyte to the internal standard.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical processes involved in the inter-laboratory comparison.
References
- 1. eurachem.org [eurachem.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Proficiency testing | Sigma-Aldrich [sigmaaldrich.com]
- 4. pragolab.cz [pragolab.cz]
- 5. data.marine.gov.scot [data.marine.gov.scot]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Benchmarking New Synthetic Routes for 5-Ethyl-2,3-dimethylheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of highly branched alkanes, such as 5-Ethyl-2,3-dimethylheptane, is a topic of significant interest in organic chemistry, with applications ranging from fuel additives to the preparation of complex molecular scaffolds in drug discovery. This guide provides a comparative analysis of an established synthetic methodology, the Grignard reaction pathway, against a more modern and selective organocuprate-based approach. The comparison is supported by detailed, albeit theoretical, experimental protocols and quantitative performance metrics to facilitate an objective evaluation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the two proposed synthetic routes for this compound, highlighting the potential advantages of the newer organocuprate methodology.
| Parameter | Route 1: Grignard Reaction & Dehydration/Hydrogenation | Route 2: Organocuprate Coupling |
| Starting Materials | 3,4-Dimethylpentan-2-one, Ethylmagnesium bromide | 2-Bromo-3-methylbutane, Lithium di(pentan-3-yl)cuprate |
| Key Reagents | Magnesium, Diethyl ether, H₂SO₄, Pd/C, H₂ | Lithium, Copper(I) iodide, Diethyl ether |
| Reaction Steps | 3 (Grignard reaction, Dehydration, Hydrogenation) | 2 (Organocuprate formation, Coupling) |
| Selectivity | Moderate - potential for rearrangement during dehydration | High - direct C-C bond formation |
| Estimated Yield | Moderate | Good to High |
| Reaction Conditions | Grignard: Anhydrous; Dehydration: Acidic, heat; Hydrogenation: H₂ pressure | Anhydrous, low temperature for organocuprate stability |
| Purification | Multiple steps, potential for alkene isomer byproducts | Generally straightforward purification of the final alkane |
| Scalability | Established but can be challenging due to multi-step nature | More readily scalable for direct coupling |
Experimental Protocols
Route 1: Established Method - Grignard Reaction followed by Dehydration and Hydrogenation
This traditional multi-step approach involves the formation of a tertiary alcohol via a Grignard reagent, followed by elimination to an alkene and subsequent reduction.
Step 1: Synthesis of 5-Ethyl-2,3-dimethylheptan-5-ol (Grignard Reaction)
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
-
Reaction with Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 3,4-dimethylpentan-2-one (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration to 5-Ethyl-2,3-dimethylhept-4-ene
-
The crude 5-Ethyl-2,3-dimethylheptan-5-ol is placed in a round-bottom flask with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated to 150-160 °C, and the alkene product is distilled as it is formed.
-
The distillate is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and redistilled to obtain the purified alkene.
Step 3: Hydrogenation to this compound
-
The purified alkene is dissolved in ethanol (B145695) in a high-pressure reaction vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added.
-
The vessel is charged with hydrogen gas to a pressure of 50 psi and the mixture is shaken or stirred vigorously at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound.
Route 2: New Synthetic Route - Organocuprate Coupling
This more modern approach utilizes a Gilman reagent (an organocuprate) to achieve a direct and selective carbon-carbon bond formation.
Step 1: Preparation of Lithium di(sec-butyl)cuprate
-
In a flame-dried, three-necked flask under an inert atmosphere of argon, freshly cut lithium wire (2.2 equiv.) is suspended in anhydrous diethyl ether.
-
A solution of 2-bromobutane (B33332) (2.1 equiv.) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition, the mixture is stirred for 1 hour to ensure the formation of sec-butyllithium (B1581126).
-
In a separate flame-dried flask under argon, copper(I) iodide (1.0 equiv.) is suspended in anhydrous diethyl ether and cooled to -78 °C.
-
The freshly prepared sec-butyllithium solution is added dropwise to the copper(I) iodide suspension at -78 °C. The mixture is stirred at this temperature for 30 minutes to form the lithium di(sec-butyl)cuprate solution.
Step 2: Synthesis of this compound
-
To the freshly prepared lithium di(sec-butyl)cuprate solution at -78 °C, a solution of 3-bromo-2-methylpentane (1.0 equiv.) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is filtered to remove any solid residues. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative analysis and the detailed reaction pathways for both the established and the new synthetic methods.
Safety Operating Guide
Navigating the Disposal of 5-Ethyl-2,3-dimethylheptane: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. The proper disposal of 5-Ethyl-2,3-dimethylheptane, a flammable alkane, requires adherence to hazardous waste protocols to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. All personnel must be outfitted with appropriate personal protective equipment (PPE), including but not limited to:
-
Flame-retardant laboratory coats
-
Chemical safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile)
It is crucial to keep this compound away from heat, sparks, open flames, and any other potential ignition sources. All tools used during handling and disposal should be non-sparking, and precautionary measures against static discharge must be taken.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance at every stage.
-
Waste Identification and Classification : this compound must be classified as a flammable hazardous waste. Organic solvents are not to be discharged down the drain.[1]
-
Waste Segregation and Collection :
-
Do not mix this compound with incompatible waste streams, particularly with strong oxidizing agents.
-
Collect the waste in a designated, properly labeled, and sealable container that is compatible with flammable hydrocarbons.[2] Often, the original container or a designated solvent waste container is suitable.
-
The container must be clearly labeled as "Hazardous Waste," and the full chemical name, "this compound," should be clearly visible.
-
-
Waste Storage :
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area must be a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat or ignition.
-
The storage area should be equipped with secondary containment to manage any potential leaks or spills.
-
-
Final Disposal :
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste.
-
Accurately complete all necessary hazardous waste manifests or tags as required by your institution and local regulations. The information on the tag must precisely reflect the contents of the container.
-
Flammable liquids such as this compound are typically disposed of via incineration at a licensed hazardous waste disposal facility.
-
Important Considerations :
-
Under no circumstances should this compound be disposed of by pouring it down the drain or discarding it with regular trash.[2] This can lead to severe environmental contamination and pose a significant fire or explosion hazard.[2]
-
Evaporation of flammable solvents in a fume hood is not a permissible method of disposal and is illegal under the Clean Air Act.
-
If any aspect of the disposal process is unclear, consult your EHS officer or laboratory supervisor for guidance.
Quantitative Data for Structurally Similar Compounds
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key data for structurally similar flammable alkanes. This information should be used as a general guideline to understand the potential hazards.
| Parameter | 2,3-Dimethylbutane | n-Hexane |
| CAS Number | 79-29-8 | 110-54-3 |
| UN Number | 2457 | 1208 |
| Flash Point | -29 °C (-20 °F) | -22 °C (-7.6 °F) |
| Hazard Class | 3 (Flammable Liquid) | 3 (Flammable Liquid) |
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Ethyl-2,3-dimethylheptane
Hazard Summary
5-Ethyl-2,3-dimethylheptane is expected to be a flammable liquid and may cause skin and eye irritation. Vapors may cause dizziness or drowsiness. Similar to other hydrocarbons, there may be a risk of aspiration if swallowed, which can be fatal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Recommended Protection | Material/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | ANSI Z87.1 certified. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or Viton® gloves are recommended for incidental contact.[1] |
| Body Protection | Flame-retardant laboratory coat. | Must be made of a non-flammable material. |
| Respiratory Protection | Not generally required for small-scale use in a properly functioning chemical fume hood.[1] | For larger quantities or in poorly ventilated areas, use a NIOSH-approved respirator with organic vapor cartridges. |
Operational Plan: Handling Procedures
1. Preparation:
-
Ensure all handling of this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment, from the immediate vicinity.[2][3]
-
Assemble all necessary equipment and have spill control materials (e.g., absorbent pads, sand) readily available.
-
Properly don all required personal protective equipment as outlined in the table above.
2. Handling the Chemical:
-
Before opening, inspect the container for any signs of damage or leakage.
-
When transferring liquids, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge, especially when transferring larger volumes.[2][3]
3. Post-Handling:
-
Wipe down the work surface with an appropriate solvent and then clean with soap and water.
-
Remove gloves and lab coat before leaving the laboratory.
-
Wash hands thoroughly with soap and water after handling.[2]
Caption: Safe Handling Workflow for this compound.
Disposal Plan
1. Waste Collection:
-
All materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be collected in a designated, clearly labeled hazardous waste container.
-
The container should be compatible with the chemical and kept tightly sealed.
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[4]
-
The storage area should be clearly marked as a hazardous waste storage location.
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
-
Do not dispose of this compound down the drain or in the regular trash.
4. Empty Container Disposal:
-
If the container is to be disposed of, it must be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing and air-drying, deface the original label and mark the container as "EMPTY".[5] The container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box for glass containers).[5]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For small spills within a chemical fume hood, use an absorbent material to contain and clean up the spill. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Fire: Use a Class B (e.g., CO2 or dry chemical) fire extinguisher.[1] Do not use water, as it may spread the flammable liquid.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
